N-Methyl-N-propylformamide
Description
Structure
3D Structure
Properties
CAS No. |
128208-24-2 |
|---|---|
Molecular Formula |
C5H11NO |
Molecular Weight |
101.15 g/mol |
IUPAC Name |
N-methyl-N-propylformamide |
InChI |
InChI=1S/C5H11NO/c1-3-4-6(2)5-7/h5H,3-4H2,1-2H3 |
InChI Key |
SOZXLLYDRJGVCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)C=O |
Origin of Product |
United States |
Synthetic Methodologies for N Methyl N Propylformamide
Classical Synthetic Approaches to N,N-Disubstituted Formamides
Traditional methods for synthesizing N,N-disubstituted formamides, including N-Methyl-N-propylformamide, often involve the use of stoichiometric reagents and well-established chemical transformations. These approaches are foundational in organic synthesis and provide reliable routes to the target compound.
Formylation of N-Methyl-N-propylamine and Related Amines
The most direct classical route to this compound is the formylation of its parent secondary amine, N-methyl-N-propylamine. This involves the introduction of a formyl group (-CHO) onto the nitrogen atom. A variety of formylating agents can be employed for this purpose.
One of the most common and practical methods utilizes formic acid. The reaction of an amine with formic acid, often in a solvent like toluene (B28343) with a Dean-Stark trap to remove the water byproduct, can produce the corresponding formamide (B127407) in excellent yields. scispace.com This method is advantageous due to the low cost of formic acid and the straightforward procedure. scispace.com
Another widely used reagent is acetic formic anhydride (B1165640) (AFA), which can be generated in situ from formic acid and acetic anhydride. nih.gov AFA is a potent formylating agent that reacts rapidly with amines, often at low temperatures, to produce formamides in high yields. nih.gov However, AFA is sensitive to moisture and not stable for long-term storage. scispace.com
Other formylating agents include:
Methyl formate (B1220265): The reaction of an amine with methyl formate is a common industrial method for producing formamides like N-methylformamide. wikipedia.orgchemicalbook.com
Ammonium (B1175870) formate: This reagent can effectively formylate secondary amines when refluxed in a solvent such as acetonitrile (B52724). nih.gov
Chloral: This compound has also been reported as a reagent for N-formylation. scispace.com
N-Formylsaccharin: A powerful formylating agent that works under mild conditions and is particularly effective for the selective N-formylation of amino alcohols. tcichemicals.com
The choice of reagent often depends on the scale of the reaction, the functional groups present in the amine substrate, and the desired reaction conditions.
Synthesis via Carbonylation Reactions
Carbonylation reactions, which involve the introduction of a carbon monoxide (CO) group, also serve as a pathway to N,N-disubstituted formamides. Industrially, N-methylformamide can be synthesized by the reaction of carbon monoxide with methylamine. chemicalbook.com This principle can be extended to N-methyl-N-propylamine to produce this compound. These reactions typically require high pressure and temperature and are often catalyzed by a base, such as sodium methoxide. chemicalbook.com
Preparation from Formic Acid Derivatives and Amine Precursors
Beyond formic acid itself, its derivatives are key reagents for formamide synthesis. As mentioned, esters like methyl formate and ethyl formate react with amines to yield the desired formamide and the corresponding alcohol as a byproduct. wikipedia.orgchemicalbook.com The reaction is typically driven by the volatility of the alcohol, which can be removed by distillation.
Another approach involves the oxidation of imines. A method using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and hydrogen peroxide (H2O2) enables the synthesis of N,N-disubstituted formamides from imines through an oxidation-rearrangement sequence under mild conditions. organic-chemistry.orgresearchgate.netacs.orgacs.org This offers a metal-free alternative for formamide synthesis. organic-chemistry.orgacs.org
Catalytic Synthesis of this compound
Modern synthetic chemistry increasingly focuses on catalytic methods to improve efficiency, reduce waste, and utilize more sustainable starting materials. The synthesis of this compound can benefit from both homogeneous and heterogeneous catalytic systems. A significant area of development is the use of carbon dioxide (CO2) as a sustainable C1 source for formylation. pku.edu.cn
Homogeneous Catalysis in this compound Production
Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity for the N-formylation of amines. Many of these systems utilize CO2 as the formyl source, in combination with a reducing agent like hydrogen gas (H2) or a hydrosilane (e.g., phenylsilane). rsc.orgmdpi.com
Ruthenium-based complexes are among the most active homogeneous catalysts for the N-formylation of amines with CO2 and H2. proquest.comacs.org For instance, a pincer catalyst based on ruthenium has shown extremely high turnover numbers for the formylation of morpholine. proquest.com Manganese catalysts have also been employed for the dehydrogenative coupling of methanol (B129727) and amines to produce formamides. nih.gov Furthermore, abundant-metal catalysts based on iron(II) and nickel(II) have been developed for the formylation of primary and secondary amines using CO2 and H2, offering a more cost-effective alternative to precious metal catalysts. nih.govacs.org
Metal-free homogeneous catalysis is also an emerging area. N-heterocyclic carbenes (NHCs) have been shown to catalyze the N-formylation of amines using CO2 as the carbon source and hydrosilanes as reductants. researchgate.netspringernature.com These reactions proceed under mild conditions and offer an environmentally benign route to formamides. springernature.com
Interactive Table: Homogeneous Catalytic Systems for N-Formylation of Amines
| Catalyst Type | C1 Source | Reductant | Key Features |
| Ruthenium Pincer Complex | CO2 | H2 | High turnover numbers (TON) proquest.com |
| Manganese Complex | Methanol | - | Acceptorless dehydrogenative coupling nih.gov |
| Iron(II)/Nickel(II) Complexes | CO2 | H2 | Utilizes abundant, cost-effective metals nih.govacs.org |
| N-Heterocyclic Carbenes (NHCs) | CO2 | Hydrosilanes | Metal-free, environmentally benign researchgate.netspringernature.com |
Heterogeneous Catalysis for Formamide Synthesis
Heterogeneous catalysts, which exist in a different phase from the reactants, are highly desirable for industrial applications due to their ease of separation, recovery, and recycling. proquest.comnih.gov
Various materials have been explored as supports for active metal catalysts in N-formylation reactions. Gold nanoparticles supported on materials like nickel oxide (NiO) or aluminum oxide (Al2O3) have been used for the N-formylation of benzylamine (B48309). nih.gov Bimetallic AuPd nanoparticles supported on iron oxide (Fe3O4) have demonstrated high efficiency for the oxidative N-formylation of secondary amines using methanol as the formyl source at room temperature. nih.gov
Metal-Organic Frameworks (MOFs) have also emerged as promising platforms for single-site heterogeneous catalysts. A cobalt(II) hydride catalyst supported on an aluminum-based MOF (DUT-5-CoH) has been reported to be highly active for the N-formylation of a wide range of primary and secondary amines using CO2 and phenylsilane. rsc.org This catalyst could be recycled and reused multiple times without a significant loss in activity. rsc.org Similarly, palladium catalysts supported on porous organic polymers (Pd@POPs) have shown high efficiency and stability in the N-formylation of amines with CO2. proquest.com
Interactive Table: Heterogeneous Catalytic Systems for N-Formylation of Amines
| Catalyst System | Support Material | C1 Source | Key Features |
| Au Nanoparticles | NiO, Al2O3 | Methanol | Effective for benzylamine formylation nih.gov |
| AuPd–Fe3O4 Nanoparticles | Iron Oxide (Fe3O4) | Methanol | Bimetallic system, recyclable magnetic support nih.gov |
| DUT-5-CoH | Metal-Organic Framework (MOF) | CO2 | Single-site cobalt catalyst, highly recyclable rsc.org |
| Pd@POPs | Porous Organic Polymer (POP) | CO2 | High efficiency and excellent stability proquest.com |
Biocatalytic Pathways for this compound Formation
Biocatalysis has emerged as a powerful tool in organic synthesis, utilizing enzymes to perform chemical transformations with high efficiency and selectivity. nih.gov The application of biocatalysts, such as enzymes, can lead to reactions that are more economical, energy-efficient, and environmentally friendly. jk-sci.com For the formation of this compound, several classes of enzymes could theoretically be employed, although specific research on this particular compound is not extensively detailed in current literature. The development of multifunctional biocatalysts, which can catalyze multiple different transformations, could further streamline synthesis in one-pot cascade processes, reducing the number of operational steps and simplifying enzyme engineering. nih.gov
Potential enzymatic strategies could involve:
Lipases: Often used for amidation reactions, a lipase (B570770) could potentially catalyze the reaction between N-methylpropylamine and a formic acid ester.
Amide Synthases/Ligases: These enzymes are naturally designed for amide bond formation and could be engineered to accept N-methylpropylamine and a formyl donor as substrates.
Transaminases: While primarily used for amine synthesis, engineered transaminases could be part of a multi-step enzymatic pathway to first produce the N-methylpropylamine precursor. researchgate.net
The development of such biocatalytic routes aligns with the growing demand for sustainable methods in the pharmaceutical and agrochemical industries. researchgate.net
Table 1: Potential Biocatalytic Approaches for this compound Synthesis
Green Chemistry Principles in this compound Synthesis
Green chemistry principles are increasingly integrated into chemical synthesis to minimize environmental impact by reducing waste, energy consumption, and the use of hazardous substances. jocpr.comresearchgate.net For this compound, these principles can be applied to develop more sustainable and efficient production processes.
Solvent-Free Synthetic Strategies for this compound
A key principle of green chemistry is the reduction or elimination of solvents, which often constitute the largest mass component of a reaction and contribute significantly to waste. Solvent-free synthesis offers a green alternative by using the reactants themselves as the reaction medium. rsc.org This approach can be achieved by heating the neat reactants or through mechanochemical activation, such as ball milling.
For this compound, a potential solvent-free strategy involves the direct condensation of N-methylpropylamine with a formylating agent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) at room temperature. researchgate.net This method avoids the need for hazardous solvents and potentially metal catalysts, simplifying the process and product isolation. rsc.orgresearchgate.net
Atom Economy and Reaction Efficiency in Formamide Synthesis
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they minimize the generation of byproducts and waste. nih.govprimescholars.com
A plausible and atom-economical route to this compound is the reaction of N-methylpropylamine with methyl formate. This reaction is an addition-elimination process where the only byproduct is methanol, a low molecular weight and relatively benign substance.
Calculation of Atom Economy:
Reaction: C₄H₁₁N (N-methylpropylamine) + C₂H₄O₂ (Methyl Formate) → C₅H₁₁NO (this compound) + CH₄O (Methanol)
Molecular Weight of Reactants: 89.17 g/mol + 60.05 g/mol = 149.22 g/mol
Molecular Weight of Desired Product: 101.15 g/mol
Atom Economy = (MW of Product / Total MW of Reactants) x 100
Atom Economy = (101.15 / 149.22) x 100 ≈ 67.8%
Table 2: Atom Economy Calculation for this compound Synthesis
Utilization of Renewable Feedstocks for this compound Production
The transition from a petroleum-based chemical industry to one that utilizes renewable feedstocks is a cornerstone of sustainable development. novomof.com Biomass, including lignocellulosic materials, plant oils, and sugars, serves as a primary source for bio-based chemicals. novomof.comgreenchemistry-toolkit.org The precursors for this compound can potentially be derived from such renewable resources.
Methyl and Formyl Groups: Methanol and formic acid (or its esters) can be produced from syngas (a mixture of carbon monoxide and hydrogen), which is obtainable from the gasification of biomass. novomof.com
Propyl Group: The propyl precursor, propanol, can be produced through the fermentation of sugars derived from sources like corn or sugar cane, or from glycerol, a byproduct of biodiesel production.
Amine Functionality: Ammonia (B1221849), required for creating the amine, can be produced via the Haber-Bosch process, which is increasingly being powered by renewable energy sources to create "green ammonia."
Using feedstocks derived from sustainably managed forests or agricultural residues, such as crude tall oil (a residue of paper pulp production), can significantly reduce the carbon footprint compared to fossil-derived materials. dow.com
Table 3: Potential Renewable Sources for this compound Precursors
Optimization and Scale-Up Considerations for this compound Synthesis
The transition of a synthetic route from a laboratory setting to industrial-scale production requires careful optimization of various parameters to ensure safety, efficiency, and cost-effectiveness. researchgate.net Key considerations include managing reaction exotherms, simplifying product isolation, and selecting reagents that are both economical and less hazardous. For instance, in scaling up a synthesis, a hazardous reagent like sodium hydride might be replaced with a safer, less expensive base like potassium carbonate. researchgate.net Similarly, purification methods may be shifted from chromatography to crystallization or distillation to handle larger quantities more efficiently.
Process Intensification Techniques for Formamide Production
Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. mdpi.com This is often achieved by employing novel reactor designs and energy sources. For the production of this compound, techniques such as continuous flow synthesis in microreactors offer significant advantages over traditional batch processing. mdpi.comunito.it
Continuous flow reactors provide superior heat and mass transfer, allowing for precise control over reaction conditions and safe handling of exothermic reactions. unito.it This improved control can lead to higher yields, better product quality, and reduced reaction times. Furthermore, enabling technologies like ultrasound, which generates high-energy microenvironments through cavitation, can be integrated with flow reactors to accelerate reaction rates. unito.it
Table 4: Comparison of Batch vs. Process-Intensified Synthesis
Reactor Design and Reaction Engineering for Efficient this compound Synthesis
The efficient synthesis of this compound, like other N-substituted formamides, is highly dependent on meticulous reactor design and reaction engineering to maximize yield, selectivity, and throughput while ensuring operational safety and cost-effectiveness. The choice of reactor and operating conditions is dictated by the specific synthetic route employed, such as the formylation of N-methylpropylamine with a formylating agent like methyl formate or formic acid, or the direct carbonylation of the amine.
For industrial-scale production, continuous flow reactors are often favored over batch reactors due to their superior heat and mass transfer characteristics, which allow for better control of reaction parameters and more consistent product quality. acs.orgaiche.org Common types of continuous reactors applicable to this synthesis include Continuous Stirred-Tank Reactors (CSTRs) and Plug Flow Reactors (PFRs).
Continuous Stirred-Tank Reactors (CSTRs): A CSTR, or a series of CSTRs, provides excellent mixing and temperature control, which is crucial for managing the exothermicity of amidation reactions. This setup is advantageous for reactions with long residence times or those involving multiple phases (e.g., a solid catalyst in a liquid medium). aiche.org
Plug Flow Reactors (PFRs): PFRs, often in the form of coiled or packed-bed tubes, are suitable for faster reactions. They offer high volumetric efficiency and can maintain a specific concentration gradient along the reactor length, which can be beneficial for optimizing selectivity and minimizing side reactions. Recent advancements have explored specialized PFRs, such as screw reactors, for the solvent-free, continuous synthesis of amides, which could be adapted for this compound production. rsc.orgresearchgate.net
Key reaction engineering parameters that must be optimized for efficient synthesis include temperature, pressure, residence time, and catalyst selection. For instance, the carbonylation of amines typically requires elevated pressures to maintain a sufficient concentration of carbon monoxide in the liquid phase and temperatures optimized to balance reaction kinetics against thermal degradation. wikipedia.orgwikipedia.org The synthesis involving methyl formate and an amine is often performed under moderate pressure at temperatures around 80°C. wikipedia.orgwikipedia.org
The selection of catalysts is also a critical factor. For carbonylation routes, homogeneous or heterogeneous transition metal catalysts are often employed. wikipedia.org For formylation with formic acid, dehydrating agents or catalysts that facilitate the removal of water can drive the reaction to completion. researchgate.net The design of the reactor must also account for the catalyst's lifecycle, including its introduction, recovery, and potential regeneration.
The table below summarizes typical parameters considered in reactor design for N-substituted formamide synthesis.
| Parameter | Batch Reactor | CSTR (Continuous) | PFR (Continuous) |
| Scale of Production | Small to medium; lab-scale; pilot plant | Large-scale; industrial | Large-scale; industrial |
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, uniform temperature | Good, can have radial/axial gradients |
| Mixing | Variable, depends on impeller design | Excellent, uniform composition | Minimal axial mixing, concentration gradient |
| Control | Good for slow reactions | Excellent for steady-state operation | Precise control of residence time |
| Ideal For | Process development, multi-product plants | Long residence time reactions, slurries | Fast reactions, high-throughput screening |
Impurity Profiling and Purification Strategies for this compound
The production of high-purity this compound necessitates a thorough understanding of potential impurities generated during synthesis and the implementation of effective purification strategies. The impurity profile is directly linked to the chosen synthetic methodology, reaction conditions, and the purity of the starting materials.
Common Impurities: Based on analogous formamide syntheses, the primary impurities in crude this compound are likely to include:
Unreacted Starting Materials: Residual N-methylpropylamine and the formylating agent (e.g., formic acid or methyl formate) are common impurities. nih.gov
Reaction Byproducts: If methyl formate is used as the formylating agent, methanol is a significant byproduct. wikipedia.org When formic acid is used, water is formed, which can lead to hydrolytic side reactions if not effectively removed.
Side-Reaction Products: At elevated temperatures, formamides can undergo decomposition. Thermal degradation may lead to the formation of carbon monoxide and the parent amine, or other complex products. wikipedia.org
Catalyst Residues: If a catalyst is used in the synthesis, trace amounts may remain in the crude product after the initial separation steps.
Related Amides: Impurities in the N-methylpropylamine starting material could lead to the formation of other formamides.
Purification Strategies: The purification of this compound typically involves a multi-step approach to remove these impurities to meet the specifications for its intended application.
Fractional Distillation: The most common and effective method for purifying liquid amides on an industrial scale is fractional distillation under reduced pressure. Lowering the pressure reduces the boiling point of the compound, which is critical for preventing thermal decomposition that can occur at the normal atmospheric boiling point. prepchem.com This technique effectively separates the desired product from less volatile impurities (like salts or catalyst residues) and more volatile components (like methanol or unreacted starting materials).
Extraction: Liquid-liquid extraction can be employed as a preliminary purification step to remove water-soluble impurities, such as residual formic acid or salts, from the crude product before distillation.
Adsorbent Treatment: For removing trace impurities that can cause color or odor, treatment with solid adsorbents like activated carbon or alumina (B75360) can be effective. This is often performed as a polishing step before or after distillation. This method is used for purifying similar solvents like N-methyl-2-pyrrolidone (NMP).
The following table outlines potential impurities and corresponding purification methods.
| Impurity Class | Specific Examples | Primary Purification Method |
| Unreacted Reactants | N-methylpropylamine, Formic Acid, Methyl Formate | Fractional Distillation |
| Reaction Byproducts | Methanol, Water | Fractional Distillation |
| Thermal Degradants | Carbon Monoxide, Amines | Fractional Distillation |
| Catalyst Residues | Transition metal salts, acids/bases | Filtration, Adsorption, Distillation |
By combining these strategies, this compound can be purified to the high standards required for its use as a specialized solvent or a chemical intermediate.
Advanced Spectroscopic and Structural Elucidation of N Methyl N Propylformamide
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a powerful tool for probing the nuanced structural and dynamic features of N-Methyl-N-propylformamide, particularly the consequences of restricted rotation around the amide C-N bond.
Conformational Analysis of this compound via Dynamic NMR
Due to the partial double bond character of the amide C-N bond, rotation is restricted, leading to the existence of two distinct planar conformers (rotamers): the E-isomer (trans) and the Z-isomer (cis). In this compound, these conformers arise from the different orientations of the N-methyl and N-propyl groups relative to the carbonyl oxygen.
At room temperature, the rate of interconversion between these conformers is slow on the NMR timescale. nanalysis.com This results in separate sets of signals for the methyl and propyl groups in the ¹H and ¹³C NMR spectra for each conformer. Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, are employed to study this conformational equilibrium. As the temperature is increased, the rate of rotation around the C-N bond increases. This is observed in the NMR spectrum as a broadening of the distinct signals for the two conformers. Eventually, at a specific temperature known as the coalescence temperature (Tc), the signals for a given nucleus in the two conformers merge into a single, broad peak. At even higher temperatures, this peak sharpens to a time-averaged signal. The ratio of the conformers can be determined by integrating the respective signals at temperatures below coalescence. For unsymmetrically N,N-disubstituted amides, steric hindrance generally influences the conformational preference.
Elucidation of Restricted Rotation Barriers in this compound
Dynamic NMR experiments are crucial for determining the Gibbs free energy of activation (ΔG‡), which represents the energy barrier to rotation around the amide C-N bond. nih.gov By using the coalescence temperature (Tc) and the difference in chemical shift (Δν) between the signals of the two conformers at low temperature, the rate constant (k) for interconversion at coalescence can be calculated. This allows for the determination of the rotational energy barrier.
For N,N-disubstituted amides, these barriers are typically in the range of 67–84 kJ mol⁻¹ (16-20 kcal/mol). nih.govnih.gov The specific barrier for this compound would be influenced by the steric bulk of the propyl group compared to the methyl group. A complete line-shape analysis of the temperature-dependent spectra can provide more accurate thermodynamic parameters, including enthalpy (ΔH‡) and entropy (ΔS‡) of activation for the rotational process.
Hypothetical Dynamic ¹H NMR Data for this compound
| Temperature (°C) | N-CH₃ Signal Appearance | N-CH₂- Signal Appearance |
|---|---|---|
| 25 | Two distinct singlets | Two distinct triplets |
| 90 | Signals begin to broaden | Signals begin to broaden |
| 115 (Tc) | Coalescence into one broad singlet | Coalescence into one broad triplet |
2D NMR Techniques for Correlating this compound's Protons and Carbons
Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals, especially given the presence of two conformers.
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For this compound, COSY spectra would show correlations between the α-methylene protons (-CH₂-) and the β-methylene protons (-CH₂-) of the propyl group, and between the β-methylene protons and the terminal methyl (-CH₃) protons within each conformer. uvic.ca
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. emerypharma.com This is the primary method for assigning the carbon signals. For instance, it would show distinct correlation peaks for the N-methyl protons and the N-methyl carbon for both the E and Z isomers.
Solvent Effects on this compound's NMR Spectra
The chemical shifts and the rotational barrier in amides can be significantly influenced by the solvent. swarthmore.edu The ground state of an amide is more polar than the transition state for rotation. Therefore, polar solvents are expected to stabilize the ground state more than the transition state, leading to an increase in the rotational energy barrier (ΔG‡). swarthmore.edu
Hydrogen-bonding solvents can also have a pronounced effect. Solvents capable of donating a hydrogen bond to the carbonyl oxygen will increase the double-bond character of the C-N bond through resonance, thereby increasing the rotational barrier. colostate.eduthieme-connect.de A systematic study using a range of solvents with varying polarity and hydrogen-bonding capability (e.g., cyclohexane, chloroform, acetone (B3395972), methanol) would reveal the sensitivity of this compound's conformational equilibrium and rotational dynamics to its chemical environment. Changes in chemical shifts of the formyl proton and the protons on the carbons alpha to the nitrogen are particularly indicative of solvent interactions. researchgate.net
Vibrational Spectroscopy (Infrared and Raman) Studies
Investigation of Intermolecular Interactions via this compound's Vibrational Signatures
The vibrational spectrum of this compound is expected to be rich in information regarding its intermolecular interactions. The primary site for such interactions is the polar formyl group, which contains a carbonyl (C=O) bond and a nitrogen atom. The C=O stretching vibration, typically observed in the region of 1650-1680 cm⁻¹ for tertiary amides, is particularly sensitive to the local molecular environment.
In the liquid state, this compound molecules are likely to associate through dipole-dipole interactions, with the partially negative oxygen atom of the carbonyl group of one molecule interacting with the partially positive atoms of neighboring molecules. These interactions can lead to a broadening and a red-shift (shift to lower wavenumbers) of the C=O stretching band compared to the gas phase, where such interactions are minimal.
A hypothetical table of key vibrational modes for this compound and their sensitivity to intermolecular interactions is presented below, based on data for homologous compounds like N,N-dimethylformamide and N,N-dipropylformamide.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Influence of Intermolecular Interactions |
| C=O Stretch | 1650 - 1680 | High (Broadening and red-shift in condensed phase) |
| C-N Stretch | 1400 - 1450 | Moderate |
| CH₃ Asymmetric Stretch | ~2970 | Low |
| CH₂ Asymmetric Stretch | ~2930 | Low |
| CH₃ Symmetric Stretch | ~2870 | Low |
| CH₂ Symmetric Stretch | ~2860 | Low |
Temperature-Dependent Vibrational Spectroscopy of this compound
The vibrational spectrum of this compound is expected to exhibit noticeable changes with variations in temperature. As the temperature of a sample is increased, the kinetic energy of the molecules increases, leading to a weakening of intermolecular forces such as dipole-dipole interactions and van der Waals forces.
This weakening of intermolecular interactions would likely manifest in the infrared spectrum as a blue-shift (shift to higher wavenumbers) of the C=O stretching band. This is because the carbonyl bond becomes slightly stronger and vibrates at a higher frequency as the intermolecular constraints are reduced. Concurrently, an increase in temperature would also lead to a broadening of the spectral bands due to increased molecular motion and a wider distribution of local environments.
Conversely, a decrease in temperature would be expected to result in a red-shift and a sharpening of the C=O stretching band, indicative of stronger and more ordered intermolecular interactions. The effects on the C-H stretching vibrations of the alkyl groups would likely be less pronounced but could potentially show some sharpening at lower temperatures due to restricted rotational and vibrational motions.
| Temperature Change | Expected Effect on C=O Stretch | Expected Effect on C-H Stretches |
| Increase | Blue-shift and broadening | Minor broadening |
| Decrease | Red-shift and sharpening | Minor sharpening |
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition and structure of organic molecules. For this compound (C₅H₁₁NO), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula.
Precise Mass Determination and Isotopic Pattern Analysis of this compound
The theoretical exact mass of the monoisotopic molecular ion of this compound ([M]⁺˙) can be calculated with high precision. This value would be experimentally verified by HRMS. The presence of isotopes, such as ¹³C, ¹⁵N, and ¹⁸O, would give rise to a characteristic isotopic pattern in the mass spectrum. The relative abundances of these isotopic peaks can be predicted and compared with the experimental data to further confirm the elemental composition.
| Ion | Elemental Composition | Theoretical Exact Mass |
| [M]⁺˙ | C₅H₁₁NO | 101.08406 |
| [M+1]⁺˙ | C₄¹³CH₁₁NO | 102.08741 |
| [M+1]⁺˙ | C₅H₁₁¹⁵NO | 102.08111 |
Mechanistic Studies of this compound Ion Fragmentation
Upon ionization in a mass spectrometer, the molecular ion of this compound would be expected to undergo characteristic fragmentation, providing valuable structural information. The fragmentation pathways of N,N-dialkylformamides are generally well-understood and involve cleavages of the bonds adjacent to the nitrogen atom and the carbonyl group.
A primary fragmentation pathway would likely be the α-cleavage, involving the loss of an ethyl radical from the propyl group to form a stable resonance-stabilized cation. Another significant fragmentation would be the cleavage of the N-propyl bond to generate a propyl radical and a protonated N-methylformamide fragment. Cleavage of the N-methyl bond is also possible.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of this compound Fragments
Tandem mass spectrometry (MS/MS) would be instrumental in confirming the structures of the fragment ions. In an MS/MS experiment, a specific fragment ion is selected and subjected to further fragmentation. The resulting secondary fragment ions provide detailed information about the structure of the initial fragment. For instance, the MS/MS spectrum of the major fragment ion resulting from α-cleavage would help to confirm its proposed structure.
A table of predicted major fragment ions for this compound is provided below.
| m/z | Possible Fragment Structure | Fragmentation Pathway |
| 86 | [CH₃N(CH₂CH₂CH₃)CO]⁺ | Loss of H radical |
| 72 | [CH₃N=CHOH]⁺ | McLafferty-type rearrangement |
| 58 | [CH₃NH=CHOH]⁺ | Loss of propyl radical |
| 44 | [CH₃N=CH₂]⁺ | α-cleavage with loss of formyl radical |
| 43 | [CH₃CH₂CH₂]⁺ | Propyl cation |
X-ray Crystallography of this compound Co-crystals or Derivatives
Obtaining a single crystal of this compound suitable for X-ray diffraction analysis may be challenging due to its likely low melting point and potential for conformational flexibility. However, the formation of co-crystals or the synthesis of suitable derivatives could provide a viable route to its structural elucidation by X-ray crystallography.
Co-crystallization with a suitable co-former, a molecule that can form strong and directional intermolecular interactions such as hydrogen bonds with the formyl group of this compound, could facilitate the growth of high-quality crystals. Potential co-formers could include molecules with hydrogen bond donor functionalities, such as phenols or carboxylic acids.
A successful X-ray crystallographic analysis of a co-crystal or derivative would provide precise information on the bond lengths, bond angles, and conformation of the this compound molecule in the solid state. It would also reveal the nature of the intermolecular interactions, such as hydrogen bonding and van der Waals contacts, that govern the crystal packing. This information would be invaluable for understanding the structure-property relationships of this compound.
Solid-State Structural Analysis of this compound Adducts
Detailed single-crystal X-ray diffraction studies on adducts of this compound would provide definitive evidence of its three-dimensional structure and intermolecular interactions. In the absence of specific experimental data for this compound, analysis of analogous N,N-disubstituted formamides and related amide structures offers valuable insights. For instance, the crystal structure of formamide (B127407) itself reveals a planar or nearly planar molecule. ias.ac.in
The structural parameters of the formamide group are well-established. The C-N bond is known to have partial double bond character, leading to a shorter bond length than a typical C-N single bond and restricted rotation around it. This planarity is a key feature influencing the packing of amide molecules in the solid state.
Table 1: Typical Bond Lengths and Angles in the Formamide Moiety
| Bond | Typical Length (Å) | Angle | Typical Angle (°) |
| C=O | 1.19 - 1.23 | O=C-N | 123 - 125 |
| C-N | 1.32 - 1.38 | C-N-C (methyl) | 118 - 122 |
| N-C (methyl) | 1.45 - 1.49 | C-N-C (propyl) | 118 - 122 |
| N-C (propyl) | 1.46 - 1.50 | H-C-N | 110 - 114 |
Note: These values are generalized from studies on various amides and may vary slightly for this compound.
In adducts, this compound would likely interact with other molecules, such as metal ions or other organic compounds, through its carbonyl oxygen, which is a primary site for coordination and hydrogen bond acceptance. The specific geometry of these adducts would be dictated by the nature of the interacting species and the packing forces within the crystal lattice.
Hydrogen Bonding Networks Involving this compound in Crystalline Phases
Unlike primary or secondary amides, N,N-disubstituted amides like this compound lack an N-H proton and therefore cannot act as hydrogen bond donors. However, the carbonyl oxygen atom is a potent hydrogen bond acceptor. In the crystalline phase, any potential hydrogen bonding would involve interactions between the formyl proton (H-C=O) or C-H bonds on the methyl and propyl groups and the carbonyl oxygen of neighboring molecules.
Studies on liquid N-methylformamide have indicated the presence of C-H···O hydrogen bonds. arxiv.org While generally weaker than conventional N-H···O or O-H···O hydrogen bonds, these interactions can play a significant role in determining the crystal packing. In a hypothetical crystalline structure of this compound, one could anticipate the formation of networks where the formyl C-H group or acidic C-H groups on the alkyl chains interact with the carbonyl oxygen of adjacent molecules.
The formation of such weak hydrogen bonds can lead to various supramolecular arrangements, including chains, sheets, or more complex three-dimensional networks. The specific geometry of these interactions would be influenced by the steric hindrance imposed by the methyl and propyl groups.
Table 2: Potential Hydrogen Bond Parameters in Solid this compound
| Donor (D) | Acceptor (A) | D···A Distance (Å) (Predicted) | D-H···A Angle (°) (Predicted) |
| C-H (formyl) | O=C | 2.9 - 3.5 | 140 - 170 |
| C-H (methyl) | O=C | 3.0 - 3.8 | 130 - 160 |
| C-H (propyl) | O=C | 3.0 - 3.8 | 130 - 160 |
Note: These are predicted values based on typical C-H···O hydrogen bond geometries observed in other organic crystals.
Conformational Preferences of this compound in the Solid State
The conformational landscape of this compound is primarily defined by rotation around the C-N bond and the single bonds within the propyl group. Due to the partial double bond character of the amide C-N bond, rotation is restricted, leading to the possibility of syn and anti (or Z and E) conformations with respect to the arrangement of the alkyl groups relative to the carbonyl oxygen.
Theoretical studies on the analogous N-ethyl-N-methylformamide have shown that the relative stability of syn and anti conformers can be influenced by both steric and electronic effects. researchgate.net In the solid state, the preferred conformation is often the one that allows for the most efficient crystal packing and maximization of intermolecular interactions. It is plausible that one conformer would be predominantly favored in the crystalline phase to minimize steric hindrance and optimize packing density.
Furthermore, the propyl group can adopt various conformations (e.g., gauche or anti) around its C-C bonds. In the solid state, it is expected that the lowest energy conformer, which minimizes intramolecular steric strain, would be locked into the crystal lattice. The specific conformation would be one that best accommodates the surrounding molecules in the crystal structure. Computational modeling is a valuable tool for predicting the most stable conformers in the absence of experimental data.
Computational and Theoretical Investigations of N Methyl N Propylformamide
Quantum Chemical Calculations of N-Methyl-N-propylformamide
Quantum chemical calculations serve as a powerful tool for understanding the intrinsic properties of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing accurate predictions of molecular structure and energetics. dtic.mil These first-principles methods are crucial for characterizing systems where experimental data may be limited. dtic.mil
Density Functional Theory (DFT) and ab initio methods are fundamental to analyzing the electronic structure and bonding characteristics of this compound. dtic.milnih.gov These computational approaches model the molecule's geometry and the distribution of electrons, revealing key details about bond lengths, bond angles, and the nature of the chemical bonds.
The central feature of an amide is the C-N bond, which exhibits significant partial double bond character due to the delocalization of the nitrogen atom's lone pair of electrons into the carbonyl (C=O) group's π-system. nih.govjournalspub.info DFT calculations, often using functionals like B3LYP, can precisely quantify this delocalization. journalspub.info For this compound, this results in a C-N bond that is shorter and stronger than a typical C-N single bond, leading to a planar or nearly planar arrangement of the atoms in the formamide (B127407) group (O=C-N). Ab initio methods, which are based on first principles without empirical parameterization, provide a rigorous framework for confirming these findings. dtic.milnih.gov Analysis of the calculated molecular orbitals and electron density maps illustrates the π-conjugation across the O=C-N fragment, which is the origin of the bond's rigidity.
Below is a table of predicted geometric parameters for this compound based on DFT calculations typical for similar amide structures.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | ~1.23 Å |
| Bond Length | C-N | ~1.36 Å |
| Bond Length | N-CH₃ | ~1.46 Å |
| Bond Length | N-CH₂CH₂CH₃ | ~1.47 Å |
| Bond Angle | O=C-N | ~124° |
| Bond Angle | C-N-C (Methyl) | ~118° |
| Bond Angle | C-N-C (Propyl) | ~120° |
Note: These values are representative and can vary slightly depending on the specific computational method and basis set used.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic species. uni-muenchen.de The MEP map illustrates the electrostatic potential on the molecule's electron density surface, with different colors representing regions of varying potential. wolfram.comcore.ac.uk
For this compound, the MEP surface would show distinct regions of charge localization:
Negative Potential (Red/Yellow): The most negative potential is concentrated around the carbonyl oxygen atom. This is due to the high electronegativity of oxygen and the presence of its lone pair electrons, making it the primary site for electrophilic attack and hydrogen bond acceptance. uni-muenchen.deresearchgate.net
Positive Potential (Blue): Regions of positive potential are typically found around the hydrogen atoms of the methyl and propyl groups, as well as near the amide nitrogen, although the potential here is moderated by its lone pair delocalization. These areas are susceptible to nucleophilic attack.
Neutral Potential (Green): The alkyl chains (propyl and methyl groups) generally exhibit a near-neutral electrostatic potential.
The MEP surface visually confirms the polar nature of the amide bond and helps rationalize the molecule's intermolecular interactions and solvation properties. core.ac.uk
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are critical in determining the molecule's behavior as a nucleophile or an electrophile. pku.edu.cnucsb.edu
In this compound:
HOMO: The Highest Occupied Molecular Orbital is primarily localized on the nitrogen and carbonyl oxygen atoms, encompassing the non-bonding lone pair electrons. The energy of the HOMO is related to the molecule's ability to donate electrons, making these sites the most nucleophilic. youtube.com Reactions with electrophiles, such as protonation, would occur at the carbonyl oxygen.
LUMO: The Lowest Unoccupied Molecular Orbital is predominantly centered on the π* antibonding orbital of the carbonyl group. This makes the carbonyl carbon atom the most electrophilic site, susceptible to attack by nucleophiles. researchgate.net
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A larger gap implies higher stability and lower reactivity. nih.gov
The following table presents representative energy values for the frontier orbitals of a typical N,N-disubstituted formamide, as would be calculated for this compound.
| Orbital | Calculated Energy (eV) | Implication for Reactivity |
| HOMO | -5.3 to -5.8 eV | Nucleophilic character (electron donation) |
| LUMO | -0.2 to -0.5 eV | Electrophilic character (electron acceptance) |
| HOMO-LUMO Gap (ΔE) | ~5.0 eV | Indicates high kinetic stability |
Note: These are typical values obtained from DFT calculations and serve as an illustrative example. nih.gov
Conformational Analysis and Energy Landscapes of this compound
The flexibility of this compound is defined by its conformational landscape, which describes the relative energies of its different spatial arrangements (conformers) and the energy barriers that separate them. nih.gov
Due to the partial double bond character of the amide C-N bond, rotation around this bond is restricted, giving rise to distinct planar isomers. For this compound, these are typically referred to as E/Z or cis/trans isomers based on the relative orientation of the substituents attached to the nitrogen and the carbonyl group. In addition to the C-N bond, rotation around the N-propyl single bonds also leads to multiple rotamers.
Computational potential energy surface scans can identify the stable conformers as minima on the energy landscape. researchgate.netresearchgate.net The primary stable conformers would differ in the orientation around the C-N bond. The transition states connecting these minima represent the energy maxima along the reaction coordinate for isomerization. nih.gov The relative stability of these conformers is determined by a combination of steric hindrance and subtle electronic effects.
The energy required to overcome the restricted rotation around the C-N amide bond is known as the rotational barrier. This barrier is a direct measure of the extent of π-conjugation and the double bond character of the C-N linkage. nih.gov It can be determined experimentally using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy or calculated computationally by identifying the transition state for rotation. colostate.edunih.gov
For N,N-dialkylamides, these barriers are substantial, typically falling within the range of 15-22 kcal/mol. researchgate.net The rotational barrier for this compound is expected to be in this range, similar to that of the well-studied N,N-dimethylformamide (DMF). The slightly larger size of the propyl group compared to a methyl group might introduce minor steric effects that could subtly influence the precise height of the barrier. Computational methods, such as DFT, are highly effective at calculating these activation energies (ΔG≠). nih.govjournalspub.info
The table below compares the C-N rotational barrier of this compound (estimated) with experimentally determined values for related amides.
| Compound | Method | Rotational Barrier (ΔG≠, kcal/mol) | Reference |
| This compound | DFT (Estimated) | ~20-22 | N/A |
| N,N-Dimethylformamide | NMR | ~20.9 | colostate.edu |
| N-Methylformamide (trans) | NMR | ~20.7 | colostate.edu |
| N-Methylformamide (cis) | NMR | ~22.0 | colostate.edu |
Influence of Solvation on the Conformational Preferences of this compound
There are no specific studies available that detail the influence of solvation on the conformational preferences of this compound. For smaller, related amides, computational methods like the Polarizable Continuum Model (PCM) are often used to simulate the effect of a solvent environment. Such studies on analogous molecules suggest that polar solvents would likely stabilize the more polar conformers of this compound. The equilibrium between the cis and trans conformers, arising from the restricted rotation around the amide bond, would be expected to be solvent-dependent. However, without dedicated computational studies, the precise energetic landscape and the magnitude of the solvent effect on this compound remain unquantified.
Molecular Dynamics (MD) Simulations Involving this compound
A thorough search of existing research indicates a lack of published molecular dynamics (MD) simulations specifically featuring this compound. MD simulations are instrumental in understanding the dynamic behavior of molecules in condensed phases and their interactions with their environment.
Solvent-Solute Interactions of this compound in Various Media
No specific data from MD simulations on the solvent-solute interactions of this compound could be located. For similar tertiary amides, MD simulations typically focus on analyzing radial distribution functions to understand the structuring of solvent molecules around the solute and the nature of intermolecular interactions, such as hydrogen bonding with protic solvents or dipolar interactions with aprotic solvents.
Dynamic Behavior of this compound in Condensed Phases
The dynamic behavior of this compound in condensed phases has not been characterized through molecular dynamics simulations in the available literature. Such simulations would provide insights into properties like diffusion coefficients, rotational correlation times, and the dynamics of conformational transitions.
Application of MD for Understanding this compound’s Role in Reaction Systems
There are no documented applications of MD simulations to understand the role of this compound in reaction systems. This type of computational study is crucial for elucidating reaction mechanisms where the solvent molecule plays an active role, either as a catalyst or as a participating reactant.
Prediction of Spectroscopic Parameters for this compound
Computational prediction of spectroscopic parameters is a vital tool for the structural elucidation of molecules. However, specific theoretical predictions for this compound are not present in the reviewed literature.
Computational Prediction of NMR Chemical Shifts and Coupling Constants
No dedicated computational studies on the prediction of NMR chemical shifts and coupling constants for this compound were found. Theoretical calculations, often employing Density Functional Theory (DFT), are commonly used to predict these parameters, which are then compared with experimental data to confirm molecular structures and assign resonances. The absence of such computational data for this compound means that a detailed, theoretical benchmark for its NMR spectrum is not currently available.
Theoretical Vibrational Frequency Analysis and Infrared/Raman Spectra Simulation
The vibrational properties of a molecule are fundamental to its identity and are experimentally observed through infrared (IR) and Raman spectroscopy. Computational analysis allows for the prediction and detailed assignment of these vibrational modes.
Theoretical vibrational analysis is typically performed using quantum mechanical methods, most commonly DFT. The process begins with the optimization of the molecule's geometry to find its lowest energy structure. Following optimization, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates, which yields a Hessian matrix. Diagonalizing this matrix provides the vibrational frequencies and the corresponding normal modes, which describe the collective motion of the atoms for each frequency.
The simulation of IR and Raman spectra requires not only the frequencies but also the intensities of the vibrational bands.
IR Intensities: Calculated from the changes in the molecular dipole moment during each vibrational mode.
Raman Intensities (Activities): Calculated from the changes in the molecular polarizability during each vibration.
These computed frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and basis set limitations. To improve agreement with experimental data, the calculated frequencies are typically scaled by an empirical factor.
A detailed search of scientific literature did not yield specific studies focused on the theoretical vibrational frequency analysis or the simulated infrared and Raman spectra for this compound. Therefore, a data table of its computed vibrational frequencies and mode assignments cannot be provided at this time.
Prediction of UV-Vis Electronic Transitions of this compound
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about its electronic structure. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict these transitions.
The prediction process involves several steps:
Ground-State Calculation: The molecular geometry is first optimized using a suitable method, typically DFT with an appropriate functional and basis set.
Excited-State Calculation: Using the optimized ground-state geometry, a TD-DFT calculation is performed to compute the vertical excitation energies, which correspond to the energies required to promote an electron from an occupied molecular orbital to an unoccupied one.
Oscillator Strengths: Alongside the excitation energies, the calculation yields oscillator strengths, which are theoretical measures of the intensity of each electronic transition. Transitions with an oscillator strength close to zero are considered "forbidden" and are not expected to be prominent in the experimental spectrum.
Spectrum Simulation: The final simulated spectrum is generated by broadening each predicted transition with a Gaussian or Lorentzian function to mimic the band shapes seen in experimental spectra.
These calculations can predict the maximum absorption wavelength (λmax) and help assign the nature of the electronic transitions (e.g., n → π* or π → π*).
Despite the availability of these robust computational methods, a specific investigation into the predicted UV-Vis electronic transitions for this compound was not found in the reviewed scientific literature. As a result, a data table detailing the calculated excitation energies, oscillator strengths, and major contributing orbitals for this compound cannot be presented.
Reactivity and Mechanistic Studies Involving N Methyl N Propylformamide
N-Methyl-N-propylformamide as a Reactant or Precursor in Organic Transformations
This compound, as a disubstituted amide, serves as a versatile reagent and precursor in a variety of organic transformations. Its reactivity is centered around the formyl group, which can be transferred to other molecules, and the nitrogen atom, which influences the electronic properties and reactivity of the carbonyl center.
This compound can function as a formylating agent, introducing a formyl group (-CHO) onto a substrate. This transformation is fundamental in the synthesis of aldehydes, which are key intermediates in the production of pharmaceuticals and other fine chemicals. jst.go.jpnih.gov The efficiency of this compound in these reactions is comparable to other N,N-disubstituted formamides. The reaction typically involves the activation of the formamide (B127407) to generate a more electrophilic species that is then attacked by a nucleophile. scispace.com For instance, in the formylation of amines, this compound can directly transfer its formyl group to a primary or secondary amine, yielding the corresponding formamide. jst.go.jpnih.gov This type of reaction is often employed as a method for protecting amine groups in multi-step syntheses. scispace.com
One of the most significant applications of N,N-disubstituted formamides, including this compound, is in the Vilsmeier-Haack reaction. cambridge.orgwikipedia.org This reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.com In this process, this compound reacts with an activating agent, most commonly phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to form a highly electrophilic intermediate known as the Vilsmeier reagent. wikipedia.orgwikipedia.orgsemanticscholar.org
The formation of the Vilsmeier reagent from this compound and phosphorus oxychloride proceeds via the attack of the amide oxygen on the phosphorus atom, leading to the formation of a chloroiminium salt. This iminium salt is the active formylating species in the reaction. cambridge.orgwikipedia.org This reagent then attacks the electron-rich aromatic ring to yield an iminium intermediate, which upon hydrolysis, produces the corresponding aryl aldehyde. cambridge.orgwikipedia.org The Vilsmeier-Haack reaction is valued for its mild conditions and broad applicability in the synthesis of a wide array of aromatic aldehydes. ijpcbs.com
Table 1: Formation of Vilsmeier Reagent with this compound
| Reactant 1 | Reactant 2 | Vilsmeier Reagent (Chloroiminium salt) |
| This compound | Phosphorus oxychloride (POCl₃) | [CH₃(CH₃CH₂CH₂)N=CHCl]⁺[PO₂Cl₂]⁻ |
| This compound | Thionyl chloride (SOCl₂) | [CH₃(CH₃CH₂CH₂)N=CHCl]⁺[Cl]⁻ |
This compound can participate in amidation and transamidation reactions, serving as a source of the N-methyl-N-propylamino group or as a carbonyl donor. Transamidation is the reaction of an amide with an amine, resulting in the exchange of the amine portion of the amide. organic-chemistry.org These reactions often require catalysis to proceed efficiently, as the amide bond is generally stable and unreactive. nih.gov
Lewis acids or transition metals can be employed to activate the this compound, making the carbonyl carbon more susceptible to nucleophilic attack by an incoming amine. nih.gov The reaction equilibrium can be driven towards the product by using an excess of the reacting amine or by removing one of the products. nih.gov While less common than its use in formylation, the ability of this compound to undergo transamidation provides a pathway for the synthesis of other amides under specific catalytic conditions. organic-chemistry.org
Reaction Kinetics and Thermodynamics of this compound Participating Reactions
The study of reaction kinetics and thermodynamics provides crucial insights into the rates and energy changes of chemical transformations involving this compound. This data is essential for optimizing reaction conditions and understanding the underlying reaction mechanisms.
The rate law for a reaction involving this compound expresses the relationship between the reaction rate and the concentrations of the reactants. khanacademy.org It is determined experimentally by measuring the initial reaction rate at various reactant concentrations. khanacademy.orglibretexts.org For a hypothetical reaction where this compound (A) reacts with another substance (B), the rate law would take the form:
Rate = k[A]ⁿ[B]ᵐ
Here, 'k' is the rate constant, and 'n' and 'm' are the reaction orders with respect to each reactant, which must be determined experimentally. youtube.comyoutube.com
For example, studies on the kinetics of the reaction of simpler amides like N-methylformamide with hydroxyl (OH) radicals have been conducted to understand their atmospheric chemistry. whiterose.ac.uknih.govresearchgate.net A relative kinetic technique was used to determine the rate coefficient for the reaction of OH radicals with N-methylformamide at 298 K to be (0.86 ± 0.24) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.net Similar experimental methods, such as laser flash photolysis coupled with laser-induced fluorescence, could be applied to determine the rate law and rate constant for reactions involving this compound. whiterose.ac.uknih.gov
Table 2: Illustrative Kinetic Data for a Related Amide
| Reactant 1 | Reactant 2 | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) |
| N-methylformamide | OH radical | (1.03 ± 0.23) x 10⁻¹¹ nih.gov |
| N-methylformamide | Cl atom | (0.97 ± 0.17) x 10⁻¹⁰ researchgate.net |
This data is for N-methylformamide and serves to illustrate the type of kinetic parameters determined in such studies.
Thermodynamic studies of reactions involving this compound focus on the energy changes that occur. Key parameters include the enthalpy of reaction (ΔH), which indicates whether a reaction releases or absorbs heat, and the entropy of reaction (ΔS), which measures the change in disorder. nih.gov These values can be used to calculate the Gibbs free energy of reaction (ΔG), which determines the spontaneity of a reaction.
Activation parameters, such as the activation energy (Ea), are determined by studying the temperature dependence of the reaction rate constant, as described by the Arrhenius equation. These parameters provide information about the energy barrier that must be overcome for the reaction to occur.
Experimental and computational studies on related amides like N-methylformamide (NMF) have been performed to determine their thermodynamic properties. For instance, the conformational equilibrium between the cis and trans isomers of NMF has been investigated. In an aqueous solution, the trans isomer is enthalpically favored (ΔH° = -5.79 ± 0.18 kJ mol⁻¹), with entropy playing a minor role. nih.gov Extensive thermodynamic studies have also provided data on heat capacities and vaporization enthalpies for NMF. mdpi.comresearchgate.net Such methodologies could be applied to this compound to obtain a comprehensive thermodynamic profile for its reactions.
Table 3: Illustrative Thermodynamic Data for Conformational Equilibrium of N-methylformamide
| Solvent | Enthalpy Difference (ΔH°) (kJ mol⁻¹) | Entropy Contribution (298 x ΔS°) (kJ mol⁻¹) |
| Aqueous Solution | -5.79 ± 0.18 | -0.23 ± 0.17 |
| CDCl₃ Solution | -3.71 ± 0.17 | 1.02 ± 0.19 |
Data represents the trans vs. cis isomer equilibrium of N-methylformamide. nih.gov
Applications of N Methyl N Propylformamide in Chemical Synthesis, Materials Science, and Separation Technologies
N-Methyl-N-propylformamide as a Reaction Solvent
The utility of a solvent is dictated by its physical and chemical properties. For this compound, its anticipated characteristics suggest its utility in a variety of chemical transformations.
Solvent Properties and Their Influence on Reaction Rates and Selectivity
As a member of the formamide (B127407) family, this compound is expected to be a polar aprotic solvent. These solvents are known for their ability to dissolve a wide range of organic and inorganic compounds. The polarity of the solvent plays a crucial role in influencing the rates and selectivity of chemical reactions. mdpi.com Polar solvents can stabilize charged transition states, thereby accelerating reactions that proceed through such intermediates.
The presence of both a methyl and a propyl group on the nitrogen atom of this compound would influence its steric bulk and solvation properties compared to smaller formamides like NMF and DMF. This could, in turn, affect the stereoselectivity and regioselectivity of certain reactions by altering the orientation of reactants within the solvent cage.
Table 1: Comparison of Physical Properties of Related Formamides
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
|---|---|---|---|---|
| N-Methylformamide | C2H5NO | 59.07 | 182.5 | -4 |
| N-Propylformamide | C4H9NO | 87.12 | Not Available | Not Available |
Note: Data for this compound is limited. The table includes data for related compounds for comparative purposes.
Applications in Organometallic and Polymerization Reactions
Polar aprotic solvents are frequently employed in organometallic chemistry. mt.com They can facilitate the dissolution of organometallic reagents and influence their reactivity. While specific studies on this compound in this context are scarce, its properties suggest potential utility in reactions involving organolithium or Grignard reagents, where solvent coordination to the metal center is a key factor.
In the field of polymerization, the choice of solvent is critical for controlling the polymerization process and the properties of the resulting polymer. Amide solvents are known to be effective in various polymerization reactions. researchgate.netmdpi.com For instance, N,N-disubstituted methacrylamides, which are structurally related to this compound, have been investigated in radical and anionic polymerization. mdpi.com The specific steric and electronic environment provided by this compound could offer advantages in controlling polymer chain growth and architecture in certain polymerization systems.
Use as a Solvent for Specialized Chemical Processes
The unique solvent properties of formamides lend them to specialized applications. For example, N-Methylformamide is utilized as a specialized solvent in oil refineries. wikipedia.org Given its structural similarities, this compound could potentially find use in similar niche applications within the chemical industry, such as in extraction processes or as a medium for specific chemical transformations that require a high-boiling polar aprotic environment.
This compound as a Reagent and Chemical Precursor
Beyond its role as a solvent, the formamide functional group in this compound allows it to participate directly in chemical reactions as a reagent or serve as a starting material for the synthesis of more complex molecules.
Role in Formylating Reagents for Carbonyl Synthesis
Substituted formamides are key components of the Vilsmeier-Haack reagent, which is widely used for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.org The reaction involves the activation of the formamide with an acid chloride, typically phosphorus oxychloride, to generate a highly electrophilic Vilsmeier reagent. wikipedia.org This reagent then reacts with the substrate to introduce a formyl group, a crucial functional group in the synthesis of aldehydes and ketones. researchgate.net
While DMF is the most commonly used formamide in this reaction, other N-substituted formamides can also be employed. The use of this compound would lead to the in-situ formation of a specific Vilsmeier reagent, which could exhibit different reactivity or selectivity profiles compared to the standard DMF-based reagent.
Table 2: Common Formamides Used in Vilsmeier-Haack Reactions
| Formamide Derivative | Vilsmeier Reagent Formed (with POCl3) |
|---|---|
| N,N-Dimethylformamide (DMF) | Chloro(dimethylamino)methyleneiminium chloride |
| N-Methylformanilide | Chloro(methylanilino)methyleneiminium chloride |
Precursor for Advanced Organic Building Blocks and Fine Chemicals
The formamide moiety can be chemically transformed into other functional groups, making formamides valuable precursors for a variety of organic molecules. sigmaaldrich.comminakem.comlifechemicals.com For instance, the formyl group can be reduced to a methyl group or hydrolyzed to an amine. The specific N-methyl and N-propyl substituents on this compound make it a potential precursor for the synthesis of N-methyl-N-propylamine and other fine chemicals containing this specific amine functionality. nih.gov These types of amines are important building blocks in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. elsevierpure.com
Derivatization Applications of this compound
In chemical synthesis, derivatization is a technique used to modify a molecule to enhance its analytical detection or to alter its chemical properties. While direct studies detailing the use of this compound as a derivatizing agent are not readily found, its chemical structure suggests potential as a formylating agent.
Formylation, the addition of a formyl group (-CHO), is a common derivatization reaction, particularly for primary and secondary amines. scispace.com Reagents like N,N-dimethylformamide (DMF) can serve as a source of the formyl group under certain conditions. sigmaaldrich.comnih.gov Similarly, this compound could potentially be used to formylate amines, amino acids, and other nucleophilic compounds. This process would likely involve activation of the formamide to facilitate the transfer of the formyl group. The resulting N-formyl derivatives often exhibit different chromatographic and mass spectrometric properties compared to the parent amines, which can be advantageous for their separation and identification. nih.gov
The derivatization of amines is crucial in many analytical applications, as aliphatic amines often lack a UV-absorbing chromophore or a fluorophore, making their detection by common HPLC detectors challenging. sigmaaldrich.comthermofisher.com Derivatization can introduce a detectable tag into the molecule. sigmaaldrich.comnih.gov While numerous reagents are specifically designed for this purpose sigmaaldrich.comnih.gov, the potential of this compound as a simple formylating agent remains an area for future investigation.
Role of this compound in Materials Science
The properties of this compound, such as its expected polar and aprotic nature, suggest its potential utility in various aspects of materials science, including polymer synthesis, nanomaterial fabrication, and crystal engineering.
This compound in Polymer Synthesis and Processing
Amide solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) are widely used in the synthesis and processing of polymers due to their ability to dissolve a wide range of polymeric materials. whiterose.ac.uk These solvents are particularly effective for polymers that are difficult to dissolve in more common organic solvents. Given its structure, this compound is expected to be a polar aprotic solvent and could serve a similar role.
Furthermore, in polymer processing, solvents are crucial for techniques like spin coating, casting, and electrospinning, where the polymer must be in a solution to be processed into films, membranes, or fibers. The volatility and solvating power of this compound would be key parameters in determining its suitability for such applications.
Applications in Sol-Gel Chemistry and Nanomaterial Synthesis
The sol-gel process is a versatile method for synthesizing a variety of materials, particularly metal oxides, in the form of nanoparticles, thin films, and porous structures. nih.govosti.gov This process involves the conversion of molecular precursors, typically metal alkoxides, into a colloidal solution (sol) and then into a gel-like network. youtube.com The solvent plays a critical role in the sol-gel process, influencing the hydrolysis and condensation reactions that lead to the formation of the gel. nih.gov
Polar aprotic solvents can be used in non-aqueous sol-gel routes, which offer better control over the reaction kinetics compared to aqueous methods. researchgate.net Although there is no specific literature on the use of this compound in sol-gel chemistry, its properties suggest it could be a suitable medium for such reactions. It could potentially be used to control the size, shape, and morphology of the resulting nanomaterials. nih.govnanochemres.org The ability to control these parameters is crucial for tailoring the properties of nanomaterials for specific applications in catalysis, electronics, and biomedicine. researchgate.netnih.govnih.govmdpi.com
Use in Crystal Growth and Formulation of Functional Materials
The solvent from which a material is crystallized can have a profound impact on the crystal's size, shape (morphology), and even its polymorphic form. mdpi.comresearchgate.netresearchgate.netscilit.com The interactions between the solvent molecules and the growing crystal faces can either promote or inhibit growth in specific directions, thereby controlling the final crystal habit. mdpi.comnih.govmdpi.com
This compound, as a polar solvent, could be employed in the crystallization of various organic and inorganic compounds. Its ability to form hydrogen bonds and its dipole moment would influence its interactions with the crystal surfaces. By carefully selecting the crystallization solvent, it is possible to tailor the physical properties of the crystalline material, which is of great importance in the pharmaceutical, pigment, and electronics industries. While specific examples involving this compound are not documented, the general principles of solvent-controlled crystallization are well-established. unifr.chmanchester.ac.uknih.gov
This compound in Separation Science
The physical and chemical properties of a solvent determine its utility in separation techniques like chromatography. The polarity and viscosity of this compound would be key factors in its potential applications in this field.
Applications as a Mobile Phase Component in Chromatography
In high-performance liquid chromatography (HPLC), the mobile phase is a crucial component that influences the separation of analytes. rjptonline.org The composition of the mobile phase is often adjusted to optimize the retention and selectivity of the separation. While common mobile phases consist of mixtures of water with acetonitrile (B52724) or methanol (B129727) rjptonline.org, other organic solvents can be used to achieve specific separation goals.
This compound, being a polar aprotic solvent, could potentially be used as a component of the mobile phase in normal-phase or reversed-phase chromatography, although its use is not documented. In normal-phase chromatography, a polar stationary phase is used with a non-polar mobile phase. In reversed-phase chromatography, a non-polar stationary phase is paired with a polar mobile phase. chromatographyonline.com The high polarity of this compound might make it suitable for use in reversed-phase systems, potentially offering different selectivity compared to more common solvents. However, its viscosity and UV cutoff would need to be considered, as these properties can affect the performance of the HPLC system. chromforum.org
Lack of Publicly Available Research on this compound Applications
Following a thorough review of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available research on the specific applications of the chemical compound this compound in the areas of chromatography, solvent extraction, and distillation.
The initial request for an article focusing on the use of this compound as a stationary phase in gas or liquid chromatography, and its role in solvent extraction and distillation processes for chemical separations, could not be fulfilled due to the absence of relevant data and published studies.
Searches for "this compound" in conjunction with terms such as "gas chromatography," "liquid chromatography," "stationary phase," "solvent extraction," and "distillation" did not yield any specific results detailing its use in these applications. While information is available for structurally related and more commonly used formamides, such as N-methylformamide and N,N-dimethylformamide, in these contexts, this information is not applicable to this compound as per the strict constraints of the request.
The compound this compound is listed in chemical databases, confirming its existence. However, these entries lack the detailed application-specific information and research findings necessary to generate the requested scientific article.
Therefore, the sections and subsections outlined in the request, namely:
Role in Solvent Extraction and Distillation Processes for Chemical Separations
cannot be addressed with scientifically accurate and verifiable information at this time. The absence of research in these specific areas prevents the creation of a thorough and informative article as requested.
Environmental Fate and Remediation Strategies for N Methyl N Propylformamide
Biodegradation Pathways and Mechanisms
The biological breakdown of N-Methyl-N-propylformamide in the environment is a key area of interest, yet direct studies are not currently available in published scientific literature. Insights can be drawn from research on other short-chain N-alkylated formamides, such as N-methylformamide (NMF) and N,N-dimethylformamide (DMF).
Aerobic and Anaerobic Degradation of this compound by Microorganisms
Specific microbial strains capable of degrading this compound have not been documented. However, the biodegradation of similar amides suggests that both aerobic and anaerobic pathways are plausible. For instance, various bacteria and fungi have been shown to utilize compounds like DMF as a source of carbon and nitrogen. It is hypothesized that microorganisms capable of cleaving the amide bond or demethylating related compounds could potentially metabolize this compound.
Under aerobic conditions, microbial communities in activated sludge and soil have demonstrated the capacity to degrade N-alkylated amides. For example, some bacteria utilize oxygen-dependent enzymes to initiate the breakdown process. In anaerobic environments, the degradation of compounds like DMF has been observed to proceed, often through a series of hydrolytic and fermentative steps carried out by a consortium of microorganisms. researchgate.net
Identification of Biodegradation Products and Metabolic Pathways
Without direct experimental data, the biodegradation products and metabolic pathways of this compound can only be predicted based on the metabolism of analogous compounds. A likely initial step in the biodegradation of this compound would be the enzymatic hydrolysis of the amide bond, yielding N-methyl-N-propylamine and formic acid.
Alternatively, N-dealkylation could occur, leading to the formation of N-propylformamide and formaldehyde (B43269) from the removal of the methyl group, or N-methylformamide and propionaldehyde (B47417) from the removal of the propyl group. These initial products would then be expected to enter central metabolic pathways. For example, formic acid can be oxidized to carbon dioxide, while the alkylamines can be further degraded.
Factors Influencing this compound Biodegradability in Environmental Systems
The rate and extent of biodegradation of this compound in the environment are likely influenced by a variety of factors. These include the presence of adapted microbial populations, temperature, pH, oxygen availability, and the concentration of the compound itself. researchgate.netebrary.net The presence of other organic matter can also affect biodegradability, either by providing necessary nutrients for microbial growth or by being a more readily available carbon source, thus delaying the degradation of the target compound. plos.org The chemical structure, including the length of the alkyl chains, can also play a role in its susceptibility to microbial attack. nih.gov
Abiotic Transformation Processes (Photolysis, Hydrolysis, Oxidation)
In addition to biological processes, abiotic factors can contribute to the transformation of this compound in the environment.
Hydrolytic Stability of this compound under Various pH Conditions
The hydrolytic stability of this compound under different pH conditions has not been specifically reported. Amides are generally resistant to hydrolysis under neutral pH conditions. However, under acidic or alkaline conditions, the rate of hydrolysis can be significantly enhanced. researchgate.net For this compound, hydrolysis would be expected to yield N-methyl-N-propylamine and formic acid. The rate of this reaction would be dependent on both pH and temperature. The table below presents hypothetical stability data based on general chemical principles for amides, but it must be emphasized that this is not based on experimental data for this compound.
Hypothetical Hydrolytic Half-life of this compound at 25°C
| pH | Estimated Half-life |
| 4 | Years |
| 7 | Very Long (likely years to decades) |
| 10 | Months to Years |
This table is for illustrative purposes only and is not based on experimental data for this compound.
Oxidative Degradation of this compound in Natural Waters and Atmospheres
The environmental persistence of this compound is significantly influenced by oxidative degradation processes in both aquatic and atmospheric environments. These reactions transform the parent compound into various byproducts, dictating its ultimate fate.
In natural waters, the degradation of organic compounds can be driven by photochemical reactions. nih.gov This involves direct photolysis, where the molecule absorbs sunlight and undergoes transformation, and indirect photolysis, which is mediated by reactive species present in the water, such as hydroxyl radicals (•OH), singlet oxygen, and dissolved organic matter. nih.govumn.edu While specific studies on this compound are limited, it is anticipated that hydroxyl radicals, which are powerful and non-selective oxidants, play a key role in its aqueous degradation. copernicus.org The reaction would likely proceed via hydrogen atom abstraction from the N-methyl or N-propyl groups, initiating a cascade of oxidative reactions.
In the atmosphere, this compound is expected to exist primarily in the vapor phase. taylorfrancis.com Its degradation will be dominated by reactions with photochemically-produced hydroxyl radicals (•OH). rsc.org Experimental and computational studies on the structurally similar N-methylformamide (MF) and N,N-dimethylformamide (DMF) provide insight into the likely atmospheric degradation pathways. rsc.orgresearchgate.net The reaction is initiated by the abstraction of a hydrogen atom by the •OH radical. This can occur at three sites on the this compound molecule: the formyl group (-CHO), the N-methyl group (-CH3), or the N-propyl group (-CH2CH2CH3).
Studies on related amides indicate that H-abstraction from the alkyl groups is a significant pathway. researchgate.net For N-methylformamide, the reaction with •OH radicals leads to the formation of methyl isocyanate (CH3NCO) as a major product (65% yield), along with other primary products. rsc.orgresearchgate.net By analogy, the atmospheric oxidation of this compound would likely generate a mixture of radical intermediates that react with atmospheric oxygen (O2) to form various degradation products, including isocyanates and nitramines. rsc.orgresearchgate.net The rate coefficients for the reaction of OH radicals with N-methylformamide exhibit a negative temperature dependence, meaning the reaction is faster at lower temperatures. researchgate.net A similar trend could be expected for this compound.
Table 1: Potential Atmospheric Oxidation Products of this compound This table is predictive, based on pathways identified for analogous compounds like N-methylformamide. rsc.orgresearchgate.net
| Precursor Radical Site | Predicted Primary Product(s) |
| Formyl C-H Abstraction | Propyl isocyanate, Methyl isocyanate |
| N-Methyl C-H Abstraction | N-propylformamide, Formaldehyde |
| N-Propyl C-H Abstraction | N-methylformamide, Propanal, other carbonyls |
Environmental Distribution and Transport Mechanisms
The movement and partitioning of this compound through different environmental compartments—soil, water, and air—are governed by its physicochemical properties.
Sorption to soil and sediment particles is a critical process that controls a chemical's mobility and bioavailability in the environment. researchgate.netmdpi.com The extent of sorption is often quantified by the organic carbon-normalized sorption coefficient (Koc). For organic compounds, sorption is primarily driven by partitioning into the soil organic carbon. nm.gov
Volatilization determines the transfer of a chemical from surface water or moist soil into the atmosphere. This property is described by the Henry's Law constant (HLC). henrys-law.org A low HLC value indicates that a compound will tend to remain in the aqueous phase rather than volatilizing.
Experimental and estimated HLC values are available for the related compound, N-methylformamide. One source estimates a Henry's Law constant of 2.0 x 10⁻⁸ atm-m³/mole, concluding that volatilization from moist soil and water surfaces is not an important environmental fate process. nih.gov Another database compiles several values, with a recommended HLC (Hcp) of 1.4 x 10³ mol/(m³·Pa) at 298.15 K, which also points towards low volatility. henrys-law.org Given that this compound has a larger alkyl chain, its vapor pressure is expected to be slightly lower and its water solubility may differ, but it is reasonable to predict that it will also have a low HLC and that volatilization will not be a dominant transport mechanism.
Once in the atmosphere, as a result of direct emissions or photolysis of precursor compounds, its potential for long-range transport is limited by its atmospheric lifetime. taylorfrancis.com As discussed in section 7.2.3, this compound is expected to be degraded by hydroxyl radicals. rsc.org The estimated atmospheric half-life for N-methylformamide is 57 hours, suggesting that while it can be transported over regional distances, it is unlikely to be a persistent organic pollutant subject to long-range global transport. nih.govyork.ac.uk
Table 2: Environmental Partitioning Properties (based on N-methylformamide as an analogue)
| Parameter | Value (for N-methylformamide) | Implication for this compound | Source |
| Soil Organic Carbon Partition Coefficient (Koc) | 7 | Very high mobility in soil, low sorption | nih.gov |
| Henry's Law Constant (HLC) | 2.0 x 10⁻⁸ atm-m³/mole | Not expected to volatilize from water | nih.gov |
| Atmospheric Half-life (vs. •OH) | ~57 hours | Moderate persistence in air, limited long-range transport | nih.gov |
Environmental fate models use a chemical's physical properties and degradation rates to predict its distribution and persistence in the environment. researchgate.netmdpi.com These models, which can range from simple multimedia compartmental models to complex, spatially-resolved versions, are crucial for risk assessment. researchgate.netnih.gov
No specific environmental fate models have been published for this compound. However, its behavior can be predicted by inputting its estimated properties into a generic model like ChemCAN or SimpleBox. researchgate.net The key inputs would be:
Partitioning Coefficients: A very low Koc value suggests minimal accumulation in soil and sediment compartments. nih.gov A low estimated HLC indicates that the primary receiving compartment for any aqueous release will remain the hydrosphere, with limited transfer to the atmosphere. nih.govhenrys-law.org
Degradation Rates: The moderate atmospheric degradation half-life suggests it will not persist indefinitely in the air. rsc.orgnih.gov Biodegradation is also a likely and important degradation pathway in water and soil, as has been shown for N-methylformamide. nih.gov
Advanced Remediation Technologies for this compound Contamination
For contaminants that are resistant to conventional wastewater treatment, advanced remediation technologies are often employed.
Advanced Oxidation Processes (AOPs) are a suite of technologies designed to generate highly reactive hydroxyl radicals (•OH) in sufficient quantities to mineralize recalcitrant organic pollutants. nih.govresearchgate.net These processes are effective for a wide range of contaminants and include technologies such as ozonation (O3), UV/H2O2, and Fenton-based reactions. nih.govmdpi.comscielo.org.za
While specific studies on the degradation of this compound by AOPs are not available, their effectiveness can be inferred from studies on other amides and nitrogen-containing compounds like N-methyl-2-pyrrolidone (NMP). researchgate.netnih.gov
Fenton and Fenton-like Reactions: The classic Fenton reaction uses ferrous iron (Fe²⁺) to catalyze the decomposition of hydrogen peroxide (H₂O₂) into hydroxyl radicals. scielo.org.zaresearchgate.net This process is highly effective but is typically limited to acidic pH. nih.gov Modified Fenton processes can operate at higher pH values. nih.gov The •OH radicals would attack the this compound molecule, likely via H-abstraction from the methyl and propyl groups, initiating its breakdown. nih.gov The degradation of N-containing pollutants by AOPs can lead to the formation of nitrate, nitrite, and ammonium (B1175870) ions. mostwiedzy.plnih.gov
UV/H₂O₂ and UV/O₃: The photolysis of hydrogen peroxide or ozone with ultraviolet (UV) light is another common method for generating •OH radicals. researchgate.netmdpi.com Studies on NMP have shown that a UV/O₃ system is more efficient for mineralization (measured by Total Organic Carbon removal) than UV/H₂O₂ or ozonation alone. researchgate.net It is expected that such a system would also be effective for degrading this compound. The mechanism involves the radical attacking the organic substrate, leading to a series of oxidation steps that can ultimately result in mineralization to CO₂, H₂O, and inorganic nitrogen species. nih.gov
The application of AOPs would be a viable strategy for treating wastewater contaminated with this compound, with the choice of specific AOP depending on factors like water matrix, concentration of the pollutant, and economic considerations.
Bioremediation Approaches for this compound-Contaminated Sites
Bioremediation leverages the metabolic processes of microorganisms to break down environmental pollutants. For amide compounds, this process typically involves enzymatic hydrolysis. While specific studies on this compound are absent, research on related formamides and other N-substituted amides provides a theoretical basis for potential bioremediation strategies.
Microbial degradation of amides often proceeds via an initial enzymatic cleavage of the amide bond, catalyzed by an amidase (or formamidase). This would theoretically break down this compound into N-methylpropylamine and formic acid. These intermediates would then be expected to enter central metabolic pathways.
Potential microbial candidates for the degradation of this compound could be sought from genera known to degrade other amides, such as Pseudomonas, Bacillus, Rhodococcus, and Paracoccus. These bacteria are known for their diverse metabolic capabilities and have been successfully employed in the remediation of various organic pollutants. frontiersin.org
Table 1: Hypothetical Microbial Degradation of this compound
| Step | Reaction | Potential Enzyme Class | Expected Products |
| 1 | Hydrolysis of the amide bond | Amidase / Formamidase | N-methylpropylamine and Formic Acid |
| 2 | Further metabolism | Various | Carbon dioxide, water, and biomass |
This table is theoretical and based on the degradation pathways of similar compounds. Specific enzymes and products for this compound have not been documented.
Future research would need to involve enrichment culture studies, isolating microorganisms from contaminated environments that can utilize this compound as a sole source of carbon and nitrogen. Subsequent analysis would focus on identifying the specific catabolic genes and enzymes responsible for its degradation.
Advanced Analytical Methodologies for the Detection and Quantification of N Methyl N Propylformamide
Chromatographic Techniques for N-Methyl-N-propylformamide Analysis
Chromatography is a cornerstone for the separation and analysis of components within a mixture. For a polar compound like this compound, both gas and liquid chromatography offer viable analytical routes.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Method Development
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both quantification and structural confirmation.
Method development for GC analysis of this compound would involve the optimization of several parameters. A non-polar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS or HP-5MS), is often a suitable starting point. google.com The oven temperature program would be developed to ensure adequate separation from other volatile components in the sample matrix. An initial temperature of around 60°C, held for a minute, followed by a ramp of 10-20°C per minute to a final temperature of 200-240°C is a typical starting point for such analyses. google.comsigmaaldrich.com The injector temperature is generally set high enough to ensure rapid vaporization without thermal degradation, often around 250-280°C. researchgate.net
For detection, a Flame Ionization Detector (FID) offers robust and linear quantification for organic compounds. However, for enhanced sensitivity and specificity, a Nitrogen-Phosphorus Detector (NPD) is particularly advantageous for nitrogen-containing compounds like this compound. psu.ac.th The ultimate in specificity is achieved with mass spectrometry (MS). In GC-MS, the molecule would be identified by its retention time and its unique mass spectrum, generated by electron ionization (EI). The mass spectrum would be expected to show a molecular ion peak (M+) and characteristic fragment ions resulting from the cleavage of the propyl and methyl groups. For instance, in the analysis of N,N-dimethylformamide (DMF), characteristic ions are used for quantification. google.com
Table 1: Illustrative GC-MS Parameters for Analysis of Related Formamides This table presents typical parameters that could be adapted for this compound analysis, based on methods for similar compounds.
| Parameter | Typical Setting | Reference Compound(s) |
|---|---|---|
| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm | N,N-Dimethylformamide google.com |
| Carrier Gas | Helium or Hydrogen | General GC Methods dawnscientific.com |
| Oven Program | 60°C (1 min), then 10°C/min to 120°C, then 20°C/min to 200°C (5 min hold) | N,N-Dimethylformamide google.com |
| Injector Temp. | 250°C | General GC Methods researchgate.net |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | General GC Methods sigmaaldrich.com |
| MS Ionization | Electron Ionization (EI), 70 eV | General GC-MS sigmaaldrich.com |
High-Performance Liquid Chromatography (HPLC) and HPLC-MS for this compound
High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing compounds that may not be sufficiently volatile or thermally stable for GC. This compound, as a polar amide, is amenable to analysis by reversed-phase (RP) HPLC.
Method development typically employs a C16 or C18 stationary phase. sigmaaldrich.comsigmaaldrich.com The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govrsc.org For amides, which can exhibit basic properties, the addition of an acidifier such as formic acid or phosphoric acid to the mobile phase can improve peak shape and reproducibility. nih.gov A gradient elution, starting with a higher proportion of the aqueous phase and increasing the organic modifier concentration over time, is often used to separate compounds with a range of polarities. nih.gov
Detection in HPLC is commonly performed using a UV detector. Simple amides typically show a UV absorbance maximum (λmax) at low wavelengths, generally below 230 nm, corresponding to the n→π* electronic transition of the carbonyl group. ucalgary.casigmaaldrich.com For enhanced sensitivity and specificity, coupling HPLC with a mass spectrometer (HPLC-MS) is the preferred approach. Using an electrospray ionization (ESI) source in positive ion mode, this compound would be expected to be detected as its protonated molecule [M+H]+.
Table 2: Example HPLC Method Parameters for Short-Chain Amides This table provides a starting point for developing an HPLC method for this compound based on established methods for other amides.
| Parameter | Typical Condition | Reference Compound(s) |
|---|---|---|
| Column | Reversed-Phase C18, 150 x 4.6 mm, 5 µm | Piperlonguminine (Amide) nih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid | General RP-HPLC |
| Mobile Phase B | Acetonitrile | N,N-Dimethylformamide rsc.org |
| Gradient | 5% B to 95% B over 15 minutes | General RP-HPLC |
| Flow Rate | 1.0 mL/min | Piperlonguminine (Amide) nih.gov |
| Detector | UV at 210-225 nm or Mass Spectrometer (ESI+) | General Amides ucalgary.casigmaaldrich.com |
Ion Chromatography for this compound and its Ionic Derivatives
While direct analysis of the neutral this compound molecule by ion chromatography (IC) is not typical, this technique would be highly relevant for the analysis of any ionic derivatives or degradation products. For instance, if the formamide (B127407) were to hydrolyze to form propylamine (B44156) and formic acid, IC would be an excellent method for quantifying these resulting ions. Cation-exchange chromatography could be used to separate the protonated propylamine, while anion-exchange chromatography would be used for the formate (B1220265) anion.
The analysis of short-chain amines by cation-exchange IC often uses an acidic eluent, such as methanesulfonic acid, with suppressed conductivity detection for high sensitivity. nih.gov This approach allows for the separation of various small amines and ammonium (B1175870), which could be potential contaminants or degradation products in a sample containing this compound. nih.gov
Spectroscopic Methods for this compound Quantification
Spectroscopic methods provide rapid and often non-destructive analysis, which can be used for quantification and for in-situ monitoring.
Development of UV-Vis Spectrophotometric Methods for this compound
UV-Vis spectrophotometry is a simple and cost-effective technique for quantifying compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. Amides, including this compound, possess a carbonyl group which gives rise to a characteristic n→π* electronic transition. This absorption is typically weak (low molar absorptivity) and occurs at a wavelength (λmax) of around 215-225 nm. ucalgary.caresearchgate.net
A quantitative method would involve preparing a series of standard solutions of this compound in a UV-transparent solvent (e.g., acetonitrile or water). The absorbance of these standards would be measured at the λmax, and a calibration curve of absorbance versus concentration would be constructed according to the Beer-Lambert law. The concentration of the analyte in an unknown sample could then be determined from this curve. While straightforward, this method is susceptible to interference from other compounds that absorb in the same wavelength region. researchgate.net
FTIR and Raman Spectroscopy for In Situ Monitoring of this compound
Fourier Transform Infrared (FTIR) and Raman spectroscopy are vibrational spectroscopy techniques that provide a molecular fingerprint of a compound, making them excellent tools for identification and, with proper calibration, quantification. These techniques can be used for in-situ monitoring of reactions involving this compound.
FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch, known as the Amide I band. For tertiary amides, this band typically appears in the region of 1630-1670 cm⁻¹. libretexts.org Other characteristic vibrations would include C-H stretching from the methyl and propyl groups (around 2800-3000 cm⁻¹) and C-N stretching vibrations. libretexts.orgtandfonline.com By monitoring the intensity of the Amide I band, one could track the concentration of this compound in real-time. nih.govresearchgate.net
Raman Spectroscopy: Raman spectroscopy is complementary to FTIR. spectroscopyonline.com While the C=O stretch is also observable in the Raman spectrum, it is often weaker than in the FTIR spectrum. However, the C-C and C-H vibrations of the alkyl chains may give rise to strong Raman signals. pitt.edu Raman spectroscopy is particularly advantageous for in-situ monitoring in aqueous solutions because water is a weak Raman scatterer, resulting in less spectral interference compared to FTIR. pitt.edu The combination of both techniques can provide a more complete vibrational analysis of the molecule. acs.org
Table 3: Expected Vibrational Frequencies for this compound Based on characteristic frequencies for tertiary amides.
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Alkyl) | FTIR & Raman | 2850 - 3000 | Medium-Strong |
| C=O Stretch (Amide I) | FTIR | 1630 - 1670 | Strong |
| C=O Stretch (Amide I) | Raman | 1630 - 1670 | Medium |
| C-N Stretch | FTIR & Raman | ~1300 - 1400 | Medium |
Electrochemical and Sensor-Based Detection of this compound
Electrochemical methods and chemical sensors offer alternative and often complementary approaches to spectroscopic techniques for the detection and quantification of this compound. These methods are typically characterized by high sensitivity, rapid response times, and the potential for miniaturization and integration into portable devices.
Voltammetric and Amperometric Methods for this compound
Voltammetric and amperometric techniques are powerful electroanalytical tools for studying and quantifying electroactive species. The application of these methods to this compound would rely on its electrochemical oxidation or reduction at an electrode surface.
Voltammetric Methods: Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) involve applying a varying potential to a working electrode and measuring the resulting current. For this compound, oxidation would likely occur at the nitrogen atom of the amide group. While specific studies on this compound are not prevalent, research on related N-substituted amides indicates that the oxidation mechanism is often irreversible and can be influenced by the pH of the medium. megantech.pl The peak potential would provide qualitative information about the analyte, while the peak current would be proportional to its concentration. The choice of electrode material, such as glassy carbon or a modified electrode, is critical for achieving the desired sensitivity and selectivity. megantech.pl
Amperometric Methods: Amperometry involves applying a constant potential to the working electrode and measuring the current as a function of time. This technique is well-suited for the continuous monitoring of the concentration of an electroactive species. An amperometric sensor for this compound could be developed by selecting a potential at which the compound is efficiently oxidized. The resulting current would be directly proportional to the concentration of this compound in the sample. Amperometric detection is often coupled with flow systems, such as in high-performance liquid chromatography (HPLC) with electrochemical detection.
Development of Chemical Sensors for this compound Detection
Chemical sensors are devices that convert a chemical interaction into a measurable signal. For the detection of this compound, which can exist as a vapor, sensors designed for volatile organic compounds (VOCs) are particularly relevant. basurayresearchlab.com
The development of a chemical sensor for this compound would involve selecting a sensing material that exhibits a specific and measurable response upon exposure to the analyte. Potential sensing materials could include:
Metal Oxide Semiconductors (MOS): Sensors based on materials like tin oxide (SnO₂) can detect VOCs through changes in their electrical resistance upon adsorption of the gas molecules. chemyx.com
Conducting Polymers: Polymers such as polypyrrole or polyaniline can be used as the active layer in a sensor, where the interaction with the analyte modulates the polymer's conductivity. researchgate.net
Quartz Crystal Microbalance (QCM) Sensors: These sensors measure a change in frequency of a quartz crystal resonator upon the adsorption of the analyte onto a coated surface. The coating can be tailored for specific interactions with formamide derivatives.
A commercial example of a sensor for a related compound is the Formamide Vapor Monitor, which utilizes the diffusion of air through a membrane and collection on an adsorbent for later analysis. basurayresearchlab.comnih.gov This indicates the feasibility of developing passive sampling devices for related amides.
Illustrative Performance Characteristics of VOC Sensors for Amide Detection
| Sensor Type | Sensing Material | Typical Detection Limit | Response Time |
| Chemoresistive | Metal Oxide Nanocomposite | 5 - 10 ppm (for DMF) chemyx.com | Seconds to Minutes |
| Colorimetric | pH indicator-based | 10 ppb (for formaldehyde) mdpi.com | ~10 minutes mdpi.com |
| Electrochemical | Enzyme-based | 5 - 300 mM (for formaldehyde) elveflow.com | < 2 minutes elveflow.com |
This table presents illustrative data from studies on related compounds to demonstrate the potential performance of sensors for this compound.
Integration of this compound Detection with Microfluidic Devices
Microfluidic devices, also known as lab-on-a-chip systems, offer numerous advantages for chemical analysis, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening and portability. nih.govelveflow.com The integration of detection methods for this compound with microfluidic platforms could lead to the development of highly efficient and automated analytical systems.
A microfluidic device for the analysis of this compound could be designed to perform several functions on a single chip, such as sample injection, mixing with reagents, and detection. The detection module could be based on either electrochemical or optical methods.
Microfluidic Electrochemical Detection: A microfluidic chip could incorporate microelectrodes for the voltammetric or amperometric detection of this compound. The small dimensions of the microchannels allow for rapid diffusion of the analyte to the electrode surface, enhancing the signal and reducing the analysis time. basurayresearchlab.com
Microfluidic Optical Detection: If this compound is derivatized with a chromophore or fluorophore, its concentration can be determined using on-chip optical detection methods, such as absorbance or fluorescence spectroscopy.
The development of such integrated systems would enable the rapid and on-site analysis of this compound in various applications, from industrial process control to environmental monitoring. nih.gov
Emerging Research Frontiers and Future Perspectives for N Methyl N Propylformamide
Integration of N-Methyl-N-propylformamide with Flow Chemistry and Microreactor Technology
The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in modern chemical synthesis, offering enhanced safety, efficiency, and control. This compound, as a polar aprotic solvent, is poised to become a valuable component in this technological evolution. Its integration with flow chemistry and microreactor technology opens new avenues for process intensification and the synthesis of complex molecules.
Continuous Flow Synthesis Utilizing this compound
Continuous flow synthesis involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. thalesnano.com The use of polar aprotic solvents is common in these systems for their ability to dissolve a wide range of organic and inorganic compounds. While extensive research exists for solvents like N,N-dimethylformamide (DMF), the similar properties of this compound suggest its utility in this domain.
The primary advantages of employing a solvent like this compound in a flow setup include superior heat and mass transfer. thalesnano.comrsc.org The high surface-area-to-volume ratio in flow reactors mitigates the risks associated with highly exothermic reactions, preventing the formation of hot spots and thermal runaways—a significant improvement over batch reactors. rsc.org This allows reactions to be conducted safely at higher temperatures and concentrations, accelerating reaction rates and improving throughput. thalesnano.com The adoption of flow chemistry can lead to more efficient and scalable synthetic procedures, bridging the gap between laboratory discovery and industrial production.
| Parameter | Batch Synthesis | Potential Continuous Flow Synthesis with this compound |
| Heat Transfer | Inefficient, potential for hot spots and thermal runaway. | Highly efficient, isothermal conditions, enhanced safety. rsc.org |
| Mass Transfer | Limited by stirring efficiency, can be slow. | Rapid and efficient due to small channel dimensions. |
| Scalability | Difficult, often requires re-optimization. | Straightforward by extending operational time. |
| Safety | Higher risk with hazardous reagents and exotherms. | Minimized volumes reduce risk; better containment. thalesnano.com |
| Reproducibility | Can vary between batches. | Highly reproducible due to precise parameter control. uni-hannover.de |
Microreactor Applications for Enhanced this compound Mediated Reactions
Microreactors, which feature channels with sub-millimeter dimensions, represent a significant advancement in chemical processing technology. mdpi.com These devices amplify the intrinsic benefits of flow chemistry, offering unparalleled control over reaction conditions. frontiersin.org When a solvent such as this compound is used in a microreactor, the mixing of reagents occurs almost instantaneously through diffusion, rather than relying on mechanical stirring. mdpi.com This rapid mixing is crucial for reactions involving unstable intermediates, allowing them to be generated and consumed in situ before decomposition can occur. mdpi.com
The precise temperature control within microreactors is another key advantage. thalesnano.com The ability to rapidly heat and cool the reaction mixture allows for the exploration of novel process windows and can lead to improved selectivity and higher yields. researchgate.net For reactions mediated by this compound, this could translate to cleaner reaction profiles and the suppression of unwanted byproducts. The use of microreactors facilitates the rapid screening and optimization of reaction conditions, accelerating the development of new synthetic methodologies. researchgate.net
In-line Monitoring and Automation in Flow Processes with this compound
A major advantage of continuous flow systems is their compatibility with automation and in-line analytical technologies. vapourtec.com By integrating spectroscopic tools such as Fourier-transform infrared (FTIR), Raman, Nuclear Magnetic Resonance (NMR), or mass spectrometry (MS) directly into the flow path, reactions can be monitored in real time. nih.govcam.ac.uk This continuous stream of data allows for rapid reaction optimization and ensures consistent product quality. nih.gov
Automated flow chemistry platforms can perform multi-step syntheses and reaction screenings with minimal human intervention. rsc.orgchemrxiv.org These systems use intelligent algorithms to adjust parameters like flow rate, temperature, and reagent concentration based on real-time analytical feedback to achieve a desired outcome, such as maximizing yield or minimizing impurities. uni-hannover.debeilstein-journals.org In a process utilizing this compound, an in-line monitoring setup could track the consumption of reactants and the formation of products, enabling a self-optimizing system that efficiently identifies the ideal conditions for a specific chemical transformation. vapourtec.combeilstein-journals.org This data-driven approach accelerates process development and enhances the reliability of chemical manufacturing. rsc.org
This compound in Specialized Chemical Technologies
The unique properties of this compound make it a candidate for use in advanced chemical technologies beyond its role as a conventional solvent. Its potential incorporation into novel solvent systems and energy storage devices highlights its versatility and opens up new frontiers for research and application.
Deep Eutectic Solvents and Ionic Liquids Incorporating Formamide (B127407) Structures
Deep Eutectic Solvents (DESs) are mixtures of two or more components, a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which form a eutectic with a melting point significantly lower than that of its individual components. acs.orgnih.gov These solvents are gaining attention as green and tunable alternatives to traditional volatile organic solvents. mdpi.com The formamide functional group, with its ability to participate in hydrogen bonding, is a prime candidate for inclusion in DES formulations. nih.gov While specific research on this compound in DES is emerging, the principles of DES formation suggest its potential as either an HBA or HBD component.
Ionic Liquids (ILs) are salts with melting points below 100°C, composed entirely of ions. They exhibit unique properties like negligible vapor pressure, high thermal stability, and tunable solvency. asianpubs.org Task-specific ILs can be designed by incorporating functional groups into the cation or anion. asianpubs.org Research has demonstrated the synthesis of a novel IL with a dimethylformamide-like functionality, indicating the feasibility of creating formamide-based ILs. asianpubs.org Such ILs could act as both a green reaction medium and a recyclable organocatalyst. researchgate.net The structure of this compound provides a scaffold that could be modified to create novel ILs with tailored properties for specific synthetic challenges.
| Component Type | Potential Role of Formamide Structure | Example Compounds |
| Hydrogen Bond Acceptor (HBA) | The carbonyl oxygen can accept a hydrogen bond. | Choline chloride, Tetraalkylammonium halides |
| Hydrogen Bond Donor (HBD) | The N-H proton in primary/secondary amides can donate a hydrogen bond. This compound lacks an N-H, but could interact via C-H---O bonds or be part of a more complex HBD molecule. | Urea, Carboxylic acids, Sugars, Ethylene glycol |
Applications in Advanced Energy Storage Materials and Electrochemical Devices
The development of safer and more efficient energy storage systems is a critical area of research. Ionic liquids are being extensively investigated as non-flammable and electrochemically stable electrolytes for advanced batteries, such as lithium-ion and sodium-ion systems. mdpi.commdpi.com Of particular relevance is the research into electrolytes containing the N-propyl-N-methyl-pyrrolidinium ([C3mPyr+]) cation, which shares a close structural relationship with this compound.
Electrolytes based on N-propyl-N-methyl-pyrrolidinium bis(fluorosulfonyl)imide ([C3mPyr+][FSI−]) have shown exceptional performance in lithium and sodium batteries. rsc.orgnih.gov These IL-based electrolytes can form a stable solid-electrolyte interphase (SEI) on the anode surface, which suppresses the formation of dendrites and allows for prolonged and safe cycling. nih.gov For instance, a hybrid supercapacitor-battery system using a [C3mPyr+][FSI−] electrolyte demonstrated high capacity and nearly complete capacity retention over 3000 cycles. rsc.org Given the structural similarities, this compound warrants investigation as a potential co-solvent or additive in battery electrolytes, where its polarity could enhance ion solubility and its electrochemical stability could contribute to improved battery longevity and safety. nih.gov
| Device/System | Key Finding with N-propyl-N-methyl-pyrrolidinium ([C3mPyr+]) IL | Performance Metric | Reference |
| Sodium-Hybrid Supercapacitor | The IL electrolyte enables a highly stable system with a sodium metal anode. | 716 mAh g⁻¹ capacity; almost 100% capacity retention over 3000 cycles. | rsc.org |
| Lithium Metal Battery | The IL electrolyte forms a durable SEI, preventing dendrite formation. | Stable charge-discharge for 1,000 cycles with >99.5% Coulombic efficiency. | nih.gov |
| Lithium-Ion Battery | An IL/organic solvent hybrid electrolyte showed high thermal stability and non-flammability. | Electrochemical stability window up to 4.8 V. | mdpi.com |
Role in Advanced Manufacturing and 3D Printing Technologies
Advanced manufacturing and 3D printing (additive manufacturing) often rely on specialized solvents for material processing, surface treatment, and equipment maintenance. Polar aprotic solvents, a class to which this compound belongs, are particularly useful for dissolving a wide range of polymers.
In the context of 3D printing, solvents are critical in several techniques:
Fused Deposition Modeling (FDM): In FDM, thermoplastic filaments are extruded layer by layer. Solvents can be used for post-processing to smooth the surface of printed objects. For instance, acetone (B3395972) is widely used for smoothing acrylonitrile (B1666552) butadiene styrene (B11656) (ABS) prints. alliancechemical.com It is conceivable that this compound could act as a smoothing agent for specific polymers that are soluble in it but not in more common solvents.
Vat Photopolymerization (SLA/DLP): In these processes, liquid resins are cured by light. Solvents are essential for cleaning uncured resin from finished parts and the printing equipment. The efficacy of a solvent in this role depends on its ability to dissolve the specific resin formulation without damaging the cured object.
Material Development: Solvents are instrumental in the development of new printing materials, such as polymer composites and specialty filaments. They can be used to create homogenous blends of polymers and additives before the extrusion or formulation process.
While there is no specific research detailing the use of this compound in these areas, its properties as an amide solvent suggest it could be a candidate for investigation, particularly for dissolving high-performance polymers that are resistant to more common solvents. nih.gov
| 3D Printing Technology | Potential Role of this compound | Rationale | Required Research |
|---|---|---|---|
| Fused Deposition Modeling (FDM) | Surface Smoothing Agent | Ability to dissolve specific thermoplastic polymers used as filaments. | Solubility studies with polymers like PLA, ABS, PETG, and high-performance plastics; evaluation of surface finish quality. |
| Vat Photopolymerization (SLA/DLP) | Cleaning Solvent | Effective dissolution of uncured photopolymer resins. | Compatibility testing with various commercial and custom resins; assessment of cleaning efficiency and potential damage to cured parts. |
| Material Extrusion / Formulation | Dispersion Medium | Solubilizing polymers and additives to create novel composite filaments or resins. | Investigation of solubility parameters and interaction with polymers and functional additives (e.g., carbon nanotubes, graphene). |
Sustainable Chemistry Aspects of this compound
The principles of green chemistry are increasingly guiding the development and use of industrial chemicals. For any solvent, its environmental and health profile, lifecycle, and potential for recycling are critical considerations. ijcrt.org
Lifecycle Assessment (LCA) Considerations for this compound Production and Use
A Lifecycle Assessment (LCA) is a systematic evaluation of the environmental impacts of a product or process throughout its entire lifespan. ijcrt.orgunimi.it No specific LCA for this compound is currently available in published literature. However, a hypothetical LCA would need to assess the following stages:
Raw Material Acquisition: This stage would analyze the environmental burden of producing the precursors, likely N-methylpropylamine and a formylating agent (e.g., formic acid or carbon monoxide), including the energy and resources used in their synthesis and transportation.
Manufacturing: This phase would quantify the energy consumption, water usage, emissions, and waste generated during the synthesis of this compound itself.
Use Phase: The impact during its application (e.g., as a solvent) would be evaluated. This includes fugitive emissions (volatilization) and any energy required for its use, such as heating.
End-of-Life: This critical stage assesses the environmental impact of disposal. Options include incineration (which can generate energy but also harmful emissions) or recycling/regeneration (which consumes energy but preserves the material). rsc.org The biodegradability and aquatic toxicity of the solvent would be key metrics in this phase.
Conducting a comprehensive LCA is essential to determine if this compound could be considered a "green" solvent. ijcrt.org
Development of Recyclable and Regenerative Uses for this compound
The ability to recycle a solvent is a cornerstone of sustainable chemistry, as it reduces the need for virgin material production and minimizes waste. remondis-hazardouswaste.com Amide solvents are frequently recovered from industrial processes using techniques like distillation. groupe-seche.comresolve.de
Given its presumed properties as a stable organic liquid, this compound could likely be regenerated through:
Distillation: This is the most common method for purifying solvents. The used solvent mixture is heated, and the this compound, having a specific boiling point, would vaporize and could then be condensed back into a purified liquid state, leaving non-volatile contaminants behind. resolve.de The energy efficiency of this process would be a key factor in its sustainability. researchgate.net
Pervaporation and Membrane Separation: Advanced techniques using specialized membranes could potentially separate the solvent from water or other impurities with lower energy consumption than traditional distillation.
Research would be needed to determine the optimal conditions for these processes, including its thermal stability under distillation conditions and its behavior with common industrial contaminants. The development of efficient recycling loops would be crucial for its adoption in large-scale applications. groupe-seche.com
Replacement Strategies for Conventional Solvents with this compound in Green Synthesis
A major goal in green chemistry is to replace hazardous solvents with safer, more environmentally benign alternatives. rsc.org Many widely used dipolar aprotic solvents, such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP), face increasing regulatory scrutiny due to health concerns. researchgate.net
This compound could be investigated as a potential replacement for these solvents. Its viability would depend on a combination of factors:
Performance: It must effectively dissolve the necessary reactants and facilitate the desired chemical reactions, matching or exceeding the performance of the solvent it aims to replace. bohrium.com
Environmental Profile: A comprehensive toxicological and ecotoxicological profile is necessary. To be considered "greener," it would need to demonstrate lower toxicity, higher biodegradability, and be derivable from renewable resources if possible.
Physical Properties: Its boiling point, viscosity, and flash point would influence its safety and ease of use in various processes. A higher boiling point and flash point compared to a conventional solvent could reduce fugitive emissions and fire hazards.
Without detailed toxicological data, any claim of this compound as a "green" alternative remains purely speculative. The table below compares its known physical properties to those of common amide solvents, illustrating the type of data needed for an initial assessment.
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | General Status |
|---|---|---|---|---|
| This compound | C5H11NO | 101.15 | ~175-177 (Predicted) | Limited data available |
| N,N-Dimethylformamide (DMF) | C3H7NO | 73.09 | 153 | Widely used; under scrutiny for health effects. researchgate.net |
| N-Methylformamide (NMF) | C2H5NO | 59.07 | 198-199 | Used as a specialty solvent and reagent. chemicalbook.com |
| N-Methyl-2-pyrrolidone (NMP) | C5H9NO | 99.13 | 202 | Effective solvent; facing restrictions due to reproductive toxicity. researchgate.net |
Conclusion and Outlook
Unaddressed Challenges and Knowledge Gaps in N-Methyl-N-propylformamide Research
The most significant challenge in the study of this compound is the fundamental lack of comprehensive research. The existing literature presents a considerable knowledge gap concerning nearly all aspects of the compound's chemical and physical nature.
Key unaddressed areas include:
Lack of Experimental Data: There is a profound absence of published experimental data for its fundamental physicochemical properties. Critical data points such as boiling point, melting point, density, viscosity, and solvent parameters have not been formally documented.
Synthesis Optimization: While its synthesis can be inferred from general reactions, no studies have focused on optimizing reaction conditions, yields, and purification methods specifically for this compound.
Reactivity and Stability: Its chemical reactivity, degradation pathways, and stability under various conditions (e.g., thermal, acidic, basic) remain uninvestigated.
Toxicological and Environmental Profile: There is no available information on the toxicology, biocompatibility, or environmental fate of this compound, which is a critical barrier to its potential application in any commercial or industrial context.
Application-Specific Performance: Although patents list it as a potential solvent, there is no research validating its performance in these or other applications compared to established solvents like N,N-Dimethylformamide (DMF) or N-Methylformamide (NMF).
Promising Avenues for Future Research on this compound and Related Compounds
The significant knowledge gaps surrounding this compound also represent numerous opportunities for future research.
Promising avenues include:
Fundamental Characterization: A foundational study to synthesize, purify, and comprehensively characterize the physicochemical properties of this compound is the most crucial first step. This would provide the necessary data for any subsequent research.
Solvent Property Investigation: Given its structural similarity to widely used polar aprotic solvents, a detailed investigation into its properties as a solvent is warranted. Research could focus on its solvency power for various polymers, resins, and organic compounds, as suggested by its mention in ink and resin patents. google.comgoogle.comepo.org
Comparative Studies: A comparative study of this compound against other N-substituted formamides (e.g., DMF, NMF, N,N-Diethylformamide) would be highly valuable. Such research could elucidate how the combination of methyl and propyl groups influences properties like boiling point, viscosity, and solvent efficacy, potentially identifying niche applications where its specific characteristics are advantageous.
Electrochemical Applications: Polar aprotic solvents are often used in electrochemistry, for example, as electrolytes in batteries or in capacitors. Exploring the dielectric constant and electrochemical stability of this compound could open avenues for its use in energy storage technologies.
Green Chemistry and Synthesis: Research into green and efficient catalytic methods for its synthesis, for instance, using methanol (B129727) as a C1 source, would be a valuable contribution to sustainable chemistry. researchgate.net
Broader Impact of this compound Research on Chemical Science and Technology
While the current impact of this compound research is minimal due to its scarcity, future investigations hold the potential for a broader impact on chemical science and technology.
Expanding the Chemist's Toolbox: The development of a new, well-characterized solvent expands the options available to chemists for reaction media, extractions, and formulations. The unique combination of alkyl substituents in this compound could offer a distinct balance of properties (e.g., boiling point, polarity, water miscibility) not provided by existing solvents.
Structure-Property Relationship Insights: A systematic study of this compound and related asymmetric N,N-dialkylformamides would provide deeper insights into structure-property relationships within this important class of compounds. Understanding how alkyl chain length and asymmetry affect solvent performance, reactivity, and biological interactions is of fundamental scientific interest.
Potential for Safer Alternatives: Many widely used formamide (B127407) solvents, such as DMF, face increasing scrutiny due to toxicity concerns. Research into the toxicological profile of this compound could potentially identify it as a safer alternative in certain industrial applications, contributing to the broader goal of developing greener and safer chemical processes.
Innovation in Formulations: Should this compound exhibit advantageous properties, it could drive innovation in specialized formulations, such as performance inks, coatings, polymer membranes, or electrolytes, leading to new and improved technologies.
Q & A
Q. How should researchers optimize reaction conditions for scaling up this compound synthesis?
- Methodological Answer : Conduct design of experiments (DoE) with variables like temperature, pressure, and catalyst loading. Use response surface methodology (RSM) to identify optimal parameters. Pilot-scale trials (1–5 L reactors) should assess heat transfer efficiency and mixing dynamics. Economic and environmental metrics (e.g., E-factor) guide sustainability evaluations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
